molecular formula C8H10BClO3 B1587200 3-Chloro-4-ethoxyphenylboronic acid CAS No. 279261-81-3

3-Chloro-4-ethoxyphenylboronic acid

Cat. No.: B1587200
CAS No.: 279261-81-3
M. Wt: 200.43 g/mol
InChI Key: QZMQZKMQXURQNC-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyphenylboronic acid (CAS 279261-81-3) is an organoboronic acid ester serving as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its molecular formula is C 8 H 10 BClO 3 and it has a molecular weight of 200.43 g/mol . This compound is characterized by its white to off-white crystalline appearance and a melting point of 69.0°C to 70.0°C . The primary research application of this chemical is its use as a key reactant in the Suzuki-Miyaura (Suzuki) cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid group and an organic halide, enabling the synthesis of complex biaryl structures . The presence of both a chloro and an ethoxy substituent on the phenyl ring makes it a valuable intermediate for constructing molecules with specific electronic and steric properties. These structures are of significant interest in medicinal chemistry and drug discovery research for the development of active pharmaceutical ingredients (APIs) . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate precautions, including wearing protective gloves and eye protection, as the compound may be harmful upon skin contact or inhalation .

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)boronic acid
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InChI

InChI=1S/C8H10BClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQZKMQXURQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00395448
Record name 3-Chloro-4-ethoxyphenylboronic acid
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Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

279261-81-3
Record name 3-Chloro-4-ethoxyphenylboronic acid
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Record name 3-Chloro-4-ethoxyphenylboronic acid
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Record name 3-Chloro-4-ethoxybenzeneboronic acid
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Foundational & Exploratory

Synthesis and purification of 3-Chloro-4-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 3-Chloro-4-ethoxyphenylboronic acid

Foreword: The Strategic Importance of Arylboronic Acids

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable building blocks. Their prominence is intrinsically linked to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds.[1][2] this compound (CAS 279261-81-3) is a key intermediate, offering a synthetically versatile scaffold for introducing a substituted phenyl ring into complex molecules.[3][4] Its unique substitution pattern—a chlorine atom and an ethoxy group—provides handles for further functionalization and modulates the electronic properties of the resulting biaryl compounds.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that dictate the choice of reagents and conditions, ensuring a robust and reproducible process. The protocols described herein are designed to be self-validating, equipping researchers and process chemists with the knowledge to not only execute the synthesis but also to troubleshoot and adapt it effectively.

Physicochemical Profile

A thorough understanding of the target compound's properties is foundational to its successful synthesis and handling.

PropertyValueSource
CAS Number 279261-81-3[5]
Molecular Formula C₈H₁₀BClO₃[5]
Molecular Weight 200.43 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 234-239 °C (lit.)[6]
Key Hazards Irritating to eyes, respiratory system, and skin. Hygroscopic.[6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.

Strategic Synthesis Pathway Selection

The formation of an aryl-boron bond is most commonly achieved by trapping a highly reactive aryl-metal intermediate with a boron electrophile. Two primary strategies dominate this field: the Grignard reaction and organolithium-mediated borylation.

  • Grignard-based Synthesis : This classic approach involves the reaction of an arylmagnesium halide (a Grignard reagent) with a trialkyl borate ester.[7][8][9] It is a robust and scalable method, often favored in industrial settings due to the relatively low cost of magnesium and the manageable reaction conditions. The key challenge lies in the initial formation of the Grignard reagent, which can sometimes be sluggish or prone to side reactions like Wurtz coupling.[10]

  • Lithiation-Borylation : This method utilizes an aryl lithium species, typically generated via halogen-lithium exchange from an aryl halide using an organolithium reagent like n-butyllithium.[11][12] The subsequent reaction with a borate ester is extremely rapid, even at cryogenic temperatures (-78 °C).[13][14] This pathway is often faster and can exhibit greater functional group tolerance than the Grignard route, but it demands strict anhydrous conditions and the handling of pyrophoric organolithium reagents.

For this guide, we will focus on the Grignard-based synthesis . Its operational simplicity and proven scalability make it a highly reliable and accessible choice for producing high-quality this compound.

Visualized Synthesis Workflow

The overall process, from starting material to the crude product, is outlined below. This workflow emphasizes the critical stages of organometallic formation and electrophilic trapping.

SynthesisWorkflow A 1-Bromo-3-chloro-4-ethoxybenzene + Mg turnings in dry THF B Grignard Reagent Formation (Reflux, Inert Atmosphere) A->B Initiation C 3-Chloro-4-ethoxyphenylmagnesium bromide B->C Conversion E Borylation Reaction (Formation of Borate Ester) C->E D Triisopropyl Borate in dry THF at -78°C D->E Electrophilic Quench F Aqueous Acidic Work-up (e.g., 1M HCl) E->F Hydrolysis G Crude this compound F->G Isolation

Caption: Grignard-based synthesis workflow for this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol provides a step-by-step methodology for the synthesis of the title compound on a laboratory scale.

Causality Note: The use of oven-dried glassware and an inert atmosphere is non-negotiable. Grignard reagents are highly sensitive to moisture and oxygen, which will quench the reaction and significantly reduce the yield.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Molarity/PurityQuantityRole
1-Bromo-3-chloro-4-ethoxybenzene845865-92-9249.52>97%25.0 g (100 mmol)Starting Material
Magnesium (Mg) Turnings7439-95-424.31>99%2.67 g (110 mmol)Grignard Reagent Precursor
Iodine (I₂)7553-56-2253.81>99.8%1 crystalInitiator
Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99.9%400 mLSolvent
Triisopropyl Borate5419-55-6188.0898%22.6 g (120 mmol)Boron Electrophile
Hydrochloric Acid (HCl)7647-01-036.461 M (aqueous)~200 mLHydrolysis/Quenching
Diethyl Ether (Et₂O)60-29-774.12Reagent Grade500 mLExtraction Solvent
Brine (sat. NaCl)7647-14-558.44Saturated Aqueous100 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularAs neededDrying Agent
Step-by-Step Synthesis Procedure
  • Preparation: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

  • Grignard Initiation: Add the magnesium turnings (2.67 g) to the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under nitrogen flow until violet iodine vapors are observed; this process etches the magnesium surface, removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Grignard Formation: Add 50 mL of anhydrous THF to the flask. Dissolve the 1-bromo-3-chloro-4-ethoxybenzene (25.0 g) in 150 mL of anhydrous THF and load it into the dropping funnel. Add approximately 10% of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the gray-brown Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve triisopropyl borate (22.6 g) in 200 mL of anhydrous THF. Add this solution to the Grignard reagent via the dropping funnel slowly and dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Expert Insight: Triisopropyl borate is used in favor of trimethyl borate to sterically hinder the addition of a second equivalent of the Grignard reagent to the boron center, which would form an undesired tetra-alkoxy borate complex. Maintaining a very low temperature is critical to prevent side reactions.[9][15]

  • Work-up and Hydrolysis: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight. Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 200 mL of 1 M HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronic ester to the boronic acid.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 150 mL). Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as an off-white solid.

Purification: The Key to High-Fidelity Applications

Crude arylboronic acids often contain impurities such as boroximes (anhydride trimers formed by dehydration) and homo-coupled biaryls.[16] For high-stakes applications like Suzuki coupling, purity is paramount. A multi-step purification strategy is recommended.

Visualized Purification Workflow

PurificationWorkflow cluster_0 Acid-Base Extraction cluster_1 Recrystallization A Crude Product in Diethyl Ether B Extract with aq. NaOH A->B C Aqueous Layer (Sodium Boronate Salt) B->C Basic D Organic Layer (Neutral Impurities) B->D Neutral E Acidify Aqueous Layer with conc. HCl to pH ~2 C->E F Precipitated Boronic Acid E->F G Dissolve in minimal hot water F->G Transfer & Dissolve H Cool Slowly to RT, then in ice bath G->H I Collect Crystals by Filtration H->I J Pure Crystalline Product I->J

Caption: A robust two-stage purification strategy for boronic acids.

Step-by-Step Purification Protocol
  • Acid-Base Extraction:

    • Dissolve the crude boronic acid in diethyl ether (~300 mL).

    • Extract the ethereal solution with 1 M NaOH (3 x 100 mL). The boronic acid, being acidic, will transfer to the aqueous layer as its sodium salt.[17][18]

    • Combine the aqueous layers and wash with a small amount of diethyl ether (50 mL) to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is ~2, causing the pure boronic acid to precipitate out of the solution.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Recrystallization:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.

    • Transfer the solid to a flask. For final purification and to break up any boroxine anhydrides that may have formed during storage or work-up, recrystallize from hot water.[16][19] Add a minimal amount of boiling water to just dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

    • Collect the pure, white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum.

Analytical Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the ethoxy group (triplet and quartet), aromatic protons (three distinct signals), and a broad singlet for the B(OH)₂ protons.[20]
¹³C NMR Structural ConfirmationSignals for all 8 unique carbon atoms in the molecule.
Mass Spec. Molecular Weight VerificationA molecular ion peak corresponding to the calculated molecular weight (200.43 g/mol ).[21]
Melting Point Purity AssessmentA sharp melting point within the literature range of 234-239 °C indicates high purity.
HPLC Quantitative PurityPurity should be >98% for use in sensitive downstream applications.[22]

Conclusion and Best Practices

The synthesis and purification of this compound via the Grignard pathway is a reliable and scalable method that yields high-purity material suitable for demanding applications in drug discovery and materials science. Success hinges on a disciplined approach to anhydrous techniques, careful control of reaction temperatures, and a robust, multi-step purification strategy. By understanding the chemical principles behind each step, the practicing scientist is empowered to produce this valuable building block with consistency and confidence. Always handle boronic acids with appropriate personal protective equipment in a well-ventilated fume hood, paying close attention to their hygroscopic and irritant nature.[6][23]

References

A Comprehensive Guide to the NMR Spectroscopic Characterization of 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in pharmaceutical research and development, offering unparalleled insights into molecular structure and purity.[1][2][3] This guide provides a detailed protocol and theoretical framework for the comprehensive characterization of 3-chloro-4-ethoxyphenylboronic acid, a key building block in medicinal chemistry, using a suite of NMR techniques. By delving into the principles of ¹H, ¹³C, and ¹¹B NMR, alongside two-dimensional methodologies like COSY and HSQC, this document serves as a practical resource for scientists seeking to unambiguously confirm the identity, structure, and purity of this critical reagent. The emphasis is placed on not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of this compound in Drug Discovery

This compound is a versatile synthetic intermediate frequently employed in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[4][5] Its substituted phenyl ring and reactive boronic acid moiety make it an ideal participant in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, to form carbon-carbon bonds. The precise structural integrity and purity of this starting material are paramount, as any impurities or isomeric contaminants can lead to undesired side products, complicating downstream processes and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3][6][7]

NMR spectroscopy is an indispensable tool for the structural verification and quality control of such pharmaceutical building blocks.[1] It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure elucidation and the detection of impurities.[3] This guide will systematically walk through the process of characterizing this compound using a multi-faceted NMR approach.

Foundational Principles of NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[8] When placed in a strong external magnetic field, atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹¹B, can exist in different spin states with distinct energy levels.[8] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation back to the ground state emits a signal that is detected and converted into an NMR spectrum.[8]

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm).[9] It is highly sensitive to the local electronic environment of the nucleus, providing crucial information about the functional groups and connectivity of atoms.[9]

  • Integration: The area under a signal, which is proportional to the number of nuclei giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring magnetic nuclei (spin-spin coupling). This provides information about the number of adjacent, non-equivalent nuclei.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). It is a measure of the strength of the interaction between coupled nuclei.

Experimental Protocol: A Validated Approach

The following protocol outlines a systematic approach to the NMR analysis of this compound, designed to ensure data integrity and reproducibility, aligning with the principles of analytical method validation.[6][7][10][11][12]

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will proceed with CDCl₃, noting that the acidic protons of the boronic acid may exchange with residual water in the solvent or be broad.

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.[13]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[14]

NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[8]

  • ¹H NMR (Proton NMR): This is the most fundamental NMR experiment and provides information about the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. It is typically acquired with proton decoupling to simplify the spectrum to a series of single peaks, one for each unique carbon atom.

  • ¹¹B NMR (Boron NMR): This experiment is crucial for confirming the presence and chemical state of the boron atom in the boronic acid functionality.[13][15][16] The chemical shift in ¹¹B NMR is highly indicative of the hybridization state of the boron atom (sp² for the trigonal planar boronic acid vs. sp³ for a tetrahedral boronate ester).[17][18][19]

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals which protons are coupled to each other, helping to establish proton connectivity within spin systems.[20][21]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows which protons are directly attached to which carbon atoms, providing a powerful tool for assigning both ¹H and ¹³C signals.[20][21][22]

Spectral Interpretation and Structural Elucidation

The following sections detail the expected NMR spectral features of this compound and the logical process for their assignment.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the ethoxy group protons.

  • Aromatic Region (δ 7.0 - 8.0 ppm): Due to the substitution pattern, three distinct signals are expected in the aromatic region, corresponding to H2, H5, and H6.

    • H2: This proton is ortho to the boronic acid group and meta to the chlorine atom. It is expected to appear as a doublet.

    • H6: This proton is also ortho to the boronic acid group and meta to the ethoxy group. It will likely appear as a doublet of doublets due to coupling with both H2 and H5 (meta-coupling).

    • H5: This proton is ortho to the ethoxy group and the chlorine atom. It is expected to be a doublet.

  • Ethoxy Group (O-CH₂-CH₃):

    • -O-CH₂- (Quartet, δ ~4.1 ppm): The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the three methyl protons, resulting in a quartet.

    • -CH₃ (Triplet, δ ~1.4 ppm): The methyl protons are coupled to the two methylene protons, resulting in a triplet.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom will likely appear as a broad singlet. Its chemical shift can be variable and it may exchange with D₂O.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
H2~7.8d1H
H6~7.6dd1H
H5~7.0d1H
-O-CH₂-~4.1q2H
-CH₃~1.4t3H
-B(OH)₂Variablebr s2H

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C1 (ipso-B)~130-135
C2~135-140
C3 (ipso-Cl)~120-125
C4 (ipso-O)~155-160
C5~115-120
C6~130-135
-O-CH₂-~65
-CH₃~15

Table 2: Predicted ¹³C NMR Data for this compound.

¹¹B NMR Spectrum Analysis

The ¹¹B NMR spectrum is a crucial diagnostic tool for boronic acids.[13][15] For this compound, a single, relatively broad signal is expected.

  • Chemical Shift: The chemical shift for a trigonal planar (sp² hybridized) aryl boronic acid typically falls in the range of δ 28-32 ppm .[18] This characteristic downfield shift is a strong confirmation of the boronic acid functionality.[18] The presence of a signal significantly upfield (e.g., δ 5-10 ppm) could indicate the formation of a tetrahedral boronate species, possibly through interaction with a diol or self-condensation.[19]

2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, 2D NMR techniques are invaluable for confirming connectivity and resolving any ambiguities.[20][23]

  • COSY: The COSY spectrum will show cross-peaks between coupled protons. For this compound, a key correlation will be observed between the methylene and methyl protons of the ethoxy group. Correlations between the aromatic protons will confirm their relative positions.

  • HSQC: The HSQC spectrum will correlate each proton signal with the signal of the carbon to which it is directly attached.[22] This allows for the definitive assignment of both the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups. For example, the quartet at ~4.1 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~65 ppm in the ¹³C spectrum.

G cluster_workflow NMR Characterization Workflow Sample Sample Preparation (this compound in CDCl₃) H1_NMR 1D ¹H NMR (Proton environments & coupling) Sample->H1_NMR C13_NMR 1D ¹³C NMR (Carbon backbone) Sample->C13_NMR B11_NMR 1D ¹¹B NMR (Boron hybridization state) Sample->B11_NMR COSY 2D COSY (¹H-¹H correlations) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C one-bond correlations) H1_NMR->HSQC C13_NMR->HSQC Structure Structure Verification & Purity Assessment B11_NMR->Structure COSY->Structure HSQC->Structure

Figure 2: Experimental workflow for NMR characterization.

Conclusion: Ensuring Scientific Integrity

The comprehensive NMR analysis outlined in this guide provides a self-validating system for the characterization of this compound. By systematically acquiring and interpreting ¹H, ¹³C, ¹¹B, and 2D NMR data, researchers and drug development professionals can confidently verify the structure and purity of this vital building block. This rigorous analytical approach is fundamental to ensuring the quality and consistency of pharmaceutical materials, ultimately contributing to the development of safe and effective medicines.[3][6][7][10][11] The causality behind each experimental choice, from solvent selection to the suite of NMR experiments, is grounded in established spectroscopic principles to provide an authoritative and trustworthy methodology.

References

An In-depth Technical Guide to 3-Chloro-4-ethoxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Building Block in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic use of boronic acids has become indispensable. Among these, 3-Chloro-4-ethoxyphenylboronic acid has emerged as a crucial building block, prized for its role in constructing complex molecular architectures. Its unique substitution pattern—a chlorine atom and an ethoxy group on a phenylboronic acid scaffold—offers a nuanced reactivity profile that is highly sought after in targeted synthesis. This guide aims to provide a comprehensive technical overview of this versatile reagent, from its fundamental physicochemical properties to its practical application in the laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes but are grounded in a solid understanding of the underlying chemical principles.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is the bedrock of its effective and safe utilization. This compound is a white to light yellow crystalline powder, a physical state that is typical for many arylboronic acids.[1][2] Its stability under ambient conditions makes it a convenient reagent for a variety of synthetic applications.

Structural and Molecular Data

The molecular structure of this compound is fundamental to its reactivity. The boronic acid group is a versatile functional handle, while the chloro and ethoxy substituents on the aromatic ring modulate its electronic properties and steric profile.

PropertyValueSource
CAS Number 279261-81-3
Molecular Formula C₈H₁₀BClO₃[3]
Molecular Weight 200.43 g/mol [3]
Appearance White to light yellow powder/crystal[2]
Melting Point 234-239 °C[3]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Solubility Profile
Stability and Storage

Arylboronic acids, including this compound, can undergo dehydration to form boroxines (cyclic anhydrides). This process is often reversible in the presence of water. For this reason, it is recommended to store the compound in a tightly sealed container in a cool, dry place.[4] While generally stable, prolonged exposure to high temperatures can lead to decomposition. Studies on the thermal stability of arylboronic acids suggest that decomposition can occur with the cleavage of the C-B bond, and the presence of boron oxides can influence the char formation at high temperatures.[5][6]

Synthesis and Reactivity

The utility of this compound is intrinsically linked to its synthesis and its reactivity in forming new chemical bonds.

General Synthesis of Arylboronic Acids

While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be conceptualized through well-established methods for preparing arylboronic acids. A common and effective approach involves the use of an organometallic intermediate derived from the corresponding aryl halide.

Diagram 2: General Synthetic Routes to Arylboronic Acids

G Aryl_Halide Aryl Halide (e.g., 1-Bromo-3-chloro-4-ethoxybenzene) Organometallic Organometallic Intermediate (Grignard or Organolithium) Aryl_Halide->Organometallic Mg or n-BuLi Boronic_Ester Boronic Ester Organometallic->Boronic_Ester B(OR)₃ Boronic_Acid Arylboronic Acid Boronic_Ester->Boronic_Acid Hydrolysis (H₃O⁺)

Caption: Conceptual workflow for the synthesis of arylboronic acids.

A plausible synthetic route would start from 1-bromo-3-chloro-4-ethoxybenzene. This starting material can be converted into a Grignard reagent by reaction with magnesium metal or an organolithium species via lithium-halogen exchange. The subsequent reaction of this organometallic intermediate with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, would yield the desired this compound. Careful control of temperature is crucial during the formation of the organometallic intermediate to prevent side reactions.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone Application

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), and it is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and high functional group tolerance.[9]

Diagram 3: The Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl Ar-Pd(II)-X L₂ Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Product Ar-Ar' Red_Elim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols are representative and should be adapted and optimized based on the specific substrates and equipment used. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water mixture, Toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and a broad singlet for the B(OH)₂ protons, which may exchange with residual water in the NMR solvent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with their chemical shifts influenced by the chloro and ethoxy substituents, as well as the carbon atoms of the ethoxy group. The carbon attached to the boron atom may show a broad signal.

  • FTIR: The infrared spectrum would be expected to show characteristic absorptions for the O-H stretching of the boronic acid group (a broad band), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

  • Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

  • In case of Contact: If the compound comes into contact with the skin or eyes, flush the affected area with copious amounts of water and seek medical attention.[3]

  • Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[10][12]

Applications in Research and Drug Development

The biaryl and heteroaryl moieties constructed using this compound are prevalent in a wide range of biologically active molecules and advanced materials. The presence of the chloro and ethoxy groups can significantly influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability, lipophilicity, and protein binding. For instance, the ethoxy group can act as a hydrogen bond acceptor and the chloro substituent can modulate the electronic nature of the molecule and provide a site for further functionalization. This makes this compound a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its well-defined reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular frameworks. A thorough understanding of its physicochemical properties, coupled with careful adherence to safe handling and disposal protocols, will enable researchers and drug development professionals to fully harness the potential of this important synthetic building block.

References

An In-Depth Technical Guide to the Spectroscopic Data of (3-chloro-4-ethoxyphenyl)boronic acid (CAS Number: 279261-81-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound (3-chloro-4-ethoxyphenyl)boronic acid, identified by CAS number 279261-81-3. Boronic acids are a critical class of compounds in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. An accurate and thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and the characterization of resulting products in drug discovery and development. This guide will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. Experimental protocols and causality behind analytical choices are discussed to provide a holistic understanding for researchers in the field.

Compound Identification and Structural Overview

The compound associated with CAS number 279261-81-3 is (3-chloro-4-ethoxyphenyl)boronic acid. Its molecular structure, formula, and key identifiers are summarized below.

PropertyValue
IUPAC Name (3-chloro-4-ethoxyphenyl)boronic acid
CAS Number 279261-81-3
Molecular Formula C₈H₁₀BClO₃
Molecular Weight 200.43 g/mol [1]
Structure

The structure reveals a phenylboronic acid scaffold substituted with a chlorine atom and an ethoxy group. These substituents significantly influence the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3-chloro-4-ethoxyphenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9d1HAr-H ortho to B(OH)₂
~7.7dd1HAr-H ortho to Cl
~7.0d1HAr-H ortho to OEt
~4.1q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
~5.5 (broad)s2H-B(OH)₂

Interpretation and Rationale:

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The deshielding effect of the boronic acid group will likely shift the ortho proton to the highest frequency (downfield). The proton situated between the chlorine and the boronic acid will also be significantly deshielded. The proton ortho to the electron-donating ethoxy group will be the most shielded and appear at the lowest frequency (upfield) in the aromatic region. The ethoxy group will present as a characteristic quartet for the methylene protons and a triplet for the methyl protons. The protons of the boronic acid hydroxyl groups often appear as a broad singlet, and its chemical shift can be highly dependent on concentration and the presence of water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a boronic acid is as follows:

  • Sample Preparation: Dissolve 5-10 mg of (3-chloro-4-ethoxyphenyl)boronic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile -B(OH)₂ protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_0 ¹H NMR Workflow Sample Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Acquisition Acquire Spectrum (400 MHz Spectrometer) Sample Prep->Acquisition Insert into Spectrometer Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Raw Data (FID) Analysis Peak Integration, Multiplicity Analysis, Chemical Shift Assignment Processing->Analysis Processed Spectrum G cluster_1 ATR-FTIR Workflow Sample Place Solid Sample on ATR Crystal Acquire Record Interferogram Sample->Acquire Process Fourier Transform & Background Subtraction Acquire->Process Analyze Identify Characteristic Absorption Bands Process->Analyze

References

An In-Depth Technical Guide to 3-Chloro-4-ethoxyphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on 3-Chloro-4-ethoxyphenylboronic acid, a critical reagent in modern organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This document provides in-depth information on its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Molecular and Physical Characteristics

This compound is an organoboron compound widely utilized as a building block in the synthesis of complex organic molecules. Its structure, featuring a phenyl ring substituted with a chloro group, an ethoxy group, and a boronic acid moiety, makes it a versatile partner in carbon-carbon bond formation.

Molecular Formula: C₈H₁₀BClO₃[1]

Molecular Structure:

this compound structure

Physicochemical Properties:

PropertyValueSource
CAS Number 279261-81-3[1]
Molecular Weight 200.43 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 234-239 °C[1]
Boiling Point (Predicted) 354.1 ± 52.0 °C[1]
Density (Predicted) 1.27 ± 0.1 g/cm³[1]
Solubility Readily soluble in many organic solvents such as alcohols and ethers.[1]

Note: This compound is known to be hygroscopic and may exist in equilibrium with its anhydride (boroxine) form.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids, including this compound, typically proceeds via the reaction of an organometallic reagent with a trialkyl borate. A common and effective strategy involves a lithium-halogen exchange from a suitable aryl halide precursor.

Field-Proven Synthesis Protocol

The following protocol is a robust method adapted from established procedures for synthesizing substituted phenylboronic acids, specifically utilizing an organolithium pathway.[2] The logical choice of starting material is an aryl bromide, as it offers a good balance of reactivity for the lithium-halogen exchange.

Starting Material: 4-Bromo-2-chloro-1-ethoxybenzene

Reaction Scheme:

Synthesis of this compound

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).

  • Initial Reaction: The starting material, 4-Bromo-2-chloro-1-ethoxybenzene (1.0 equivalent), is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

  • Organolithium Formation: n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The choice of n-BuLi is critical for efficient lithium-halogen exchange at low temperatures, minimizing side reactions. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: Trimethyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The borate ester acts as the boron source, and its addition at low temperature prevents undesired side reactions of the highly reactive aryllithium. The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm slowly to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The acidic workup is essential to hydrolyze the borate ester to the desired boronic acid.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are scarce, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established substituent effects on aromatic systems.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the boronic acid group.

  • δ ~7.6-7.7 ppm (dd, 1H): Aromatic proton ortho to both the chloro and ethoxy groups.

  • δ ~7.0-7.1 ppm (d, 1H): Aromatic proton ortho to the ethoxy group.

  • δ ~8.0 ppm (s, 2H): Protons of the B(OH)₂ group, often broad and exchangeable with D₂O.

  • δ ~4.1 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethoxy group.

  • δ ~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethoxy group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~158-160 ppm: Aromatic carbon attached to the ethoxy group.

  • δ ~135-138 ppm: Aromatic carbon ortho to the boronic acid.

  • δ ~130-132 ppm: Aromatic carbon ortho to the chloro group.

  • δ ~120-125 ppm: Aromatic carbon attached to the chloro group.

  • δ ~115-118 ppm: Aromatic carbon ortho to the ethoxy group.

  • Carbon attached to Boron: This signal is often broad or not observed.

  • δ ~64 ppm: Methylene carbon (-OCH₂CH₃) of the ethoxy group.

  • δ ~15 ppm: Methyl carbon (-OCH₂CH₃) of the ethoxy group.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and substituted aromatic structures.

Mechanistic Rationale and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, base, and solvent is critical for reaction efficiency and is dictated by the electronic and steric properties of the coupling partners.

Suzuki_Miyaura_Coupling cluster_0 cluster_1 cluster_2 A Pd(0)L₂ Active Catalyst C Ar¹-Pd(II)-X L₂ (Aryl Palladium Complex) A->C Ar¹-X B Oxidative Addition E Ar¹-Pd(II)-Ar² L₂ C->E [Ar²-B(OH)₃]⁻ D Transmetalation E->A G Ar¹-Ar² (Coupled Product) E->G F Reductive Elimination H Ar¹-X (Aryl Halide) I Ar²-B(OH)₂ (this compound) J Base (e.g., K₂CO₃)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound

This protocol details a representative Suzuki-Miyaura coupling using this compound with an aryl bromide.

Reactants:

  • This compound (1.2 equivalents)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: The solvent mixture is added, followed by the palladium catalyst. The use of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is common for its stability and effectiveness with a range of substrates.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]

  • Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. Do not breathe vapor.[1]

  • Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation and reaction with moisture.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly in the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

A Technical Guide to the Stability and Storage of 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of 3-Chloro-4-ethoxyphenylboronic Acid in Modern Synthesis

This compound, a key building block in contemporary organic synthesis, has garnered significant attention for its role in the construction of complex molecular architectures. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable efficiency and selectivity.[1] This versatile reagent is instrumental in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the chloro and ethoxy substituents on the phenyl ring provides specific steric and electronic properties, influencing its reactivity and making it a valuable synthon for targeted molecular design.

However, the successful application of this compound is intrinsically linked to its stability. Like many boronic acids, it is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to inconsistent results. A thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are therefore paramount to ensuring its integrity and performance in sensitive applications. This guide provides an in-depth exploration of the factors governing the stability of this compound, offering field-proven insights and practical recommendations for its optimal use.

I. The Chemical Stability Landscape of Arylboronic Acids

The stability of this compound is best understood within the broader context of arylboronic acid chemistry. Several key degradation pathways are known to affect this class of compounds, primarily driven by their inherent chemical reactivity.

The Equilibrium with Boroxines (Anhydrides)

A fundamental characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2] This is an equilibrium process that can be influenced by the presence of water. While some suppliers note that this compound may contain varying amounts of its anhydride, the hydrolysis of the boroxine back to the active boronic acid is generally rapid in the presence of water.[2]

References

3-Chloro-4-ethoxyphenylboronic acid: A Technical Guide to Commercial Availability, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Chloro-4-ethoxyphenylboronic acid has emerged as a critical building block in modern synthetic chemistry, particularly for the construction of complex biaryl structures central to pharmaceutical and materials science research. Its unique substitution pattern offers chemists a valuable tool for modulating electronic and steric properties in target molecules. This guide provides an in-depth analysis of its commercial availability, key suppliers, and the critical technical considerations for its procurement and use. We delve into common synthetic routes, the resulting impurity profiles, essential quality control (QC) methodologies, and its primary application in Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, chemists, and sourcing specialists in the drug development and fine chemical industries.

Introduction to Arylboronic Acids and the Significance of the Title Compound

Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond, which has proven to be remarkably versatile in chemical synthesis. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable reagents.[1][2] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals and liquid crystals.[2]

This compound (CAS No. 279261-81-3) is a disubstituted arylboronic acid that provides a specific combination of electronic and steric features. The chloro and ethoxy groups at the meta and para positions, respectively, allow for fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability in drug candidates. It is a key reagent for researchers seeking to introduce this specific moiety into larger, more complex structures.[3]

Physicochemical Properties and Commercial Specifications

Accurate characterization of a reagent is fundamental to reproducible research. This compound is typically supplied as a white to light-yellow crystalline powder.[4] It is crucial for researchers to be aware of the key specifications offered by suppliers, as purity and physical state can significantly impact reaction outcomes.

PropertyValueSource(s)
CAS Number 279261-81-3[5][6]
Molecular Formula C₈H₁₀BClO₃[6][7]
Molecular Weight 200.43 g/mol [6][7]
Appearance White to light-yellow powder/crystal[4]
Melting Point 234-239 °C[6]
Typical Purity >97%[4]
Synonyms 3-Chloro-4-ethoxybenzeneboronic acid[4]

Note: It is common for commercial boronic acids to contain varying amounts of their corresponding anhydride (boroxine), which can affect the effective molar quantity.[4]

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to needs from small-scale research (milligrams) to bulk industrial production (kilograms). The supplier landscape includes large, well-known catalog companies as well as specialized manufacturers.

SupplierNotes / Available Scales
Tokyo Chemical Industry (TCI) Offers the product with a purity specification of >97.0%, noting that it contains varying amounts of the anhydride.[4]
Chem-Impex Highlights its utility as a key reagent in organic synthesis and medicinal chemistry, particularly for Suzuki-Miyaura reactions.[3]
US Biological Life Sciences Provides the compound in smaller pack sizes (100mg, 250mg) suitable for initial research and screening purposes.[7]
Echemi A platform listing multiple global suppliers and manufacturers, including Dayang Chem (Hangzhou) Co., Ltd. and China Skyrun Industrial Co., Ltd.[8]
AbacipharmTech A global chemical supplier listing the compound under catalog number BD1741525.[5]

When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) to verify the purity, identity, and level of impurities for a specific batch.

Manufacturing Insights: Synthesis and Impurity Profile

Understanding the synthetic origin of a reagent is critical for anticipating potential impurities that could compromise subsequent reactions. Arylboronic acids are most commonly prepared via the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate ester, followed by acidic workup.[9][10]

A plausible synthetic pathway for this compound would start from 1-bromo-3-chloro-4-ethoxybenzene. This precursor would be converted to its corresponding Grignard or organolithium reagent, which then reacts with a borate ester like trimethyl borate.

Synthesis_of_3_Chloro_4_ethoxyphenylboronic_acid Start 1-Bromo-3-chloro- 4-ethoxybenzene Reagent1 1. Mg or n-BuLi 2. B(OMe)₃ Start->Reagent1 Intermediate Arylboronate Ester Intermediate Reagent1->Intermediate Formation of C-B bond Reagent2 H₃O⁺ (Acidic Workup) Intermediate->Reagent2 Product 3-Chloro-4-ethoxyphenyl- boronic Acid Reagent2->Product Hydrolysis

Caption: General synthetic route for this compound.

Common Impurities and Their Impact:

  • Boroxines (Anhydrides): The most common impurity is the cyclic anhydride trimer, known as a boroxine. It forms through the intermolecular dehydration of three boronic acid molecules. While boroxines are often active in Suzuki couplings, their presence alters the stoichiometry of the reaction, making accurate dosing by weight challenging.[11] Recrystallization from water can often hydrolyze the boroxine back to the desired boronic acid.[11]

  • Protodeboronation Products: Arylboronic acids can undergo protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic or acidic conditions or at elevated temperatures.[12][13] This results in the formation of 2-chloro-1-ethoxybenzene, an inactive impurity that can complicate purification of the final product. The stability of boronic acids to protodeboronation is highly dependent on the electronic nature of the aryl ring and the pH of the medium.[13]

  • Residual Starting Materials and Reagents: Incomplete reactions or inadequate purification can lead to residual organohalides or other reagents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond between the boronic acid's aryl group and an electrophilic partner, typically an aryl or vinyl halide/triflate.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product Product->Pd0 Reductive Elimination ArX Ar-X Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, and these conditions often need to be optimized for specific substrates.[14][15]

Quality Control Workflow for Incoming Reagents

For researchers in drug development, verifying the quality of starting materials is a non-negotiable step. A simple QC workflow can prevent costly and time-consuming troubleshooting later.

QC_Workflow A Receive Reagent & Request CoA B Visual Inspection (Color, Form) A->B C ¹H NMR Analysis B->C Confirm Structure & Check for Boroxine D HPLC-UV/MS Analysis C->D Assess Purity (%) E Decision Point D->E F Accept Batch for Use E->F Meets Specs G Reject Batch & Contact Supplier E->G Fails Specs

Caption: A typical quality control workflow for incoming boronic acid reagents.

  • ¹H NMR Spectroscopy: This is the fastest method to confirm the identity of the compound and to estimate the ratio of boronic acid to boroxine. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet, which will be diminished or absent in the boroxine form.

  • HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for determining the purity of the material, separating the main component from synthetic byproducts like the protodeboronated species.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the molecular weight of the main peak and identify unknown impurities.

Safety, Handling, and Stability

While organoboron compounds are generally considered to have low toxicity, standard laboratory safety protocols should always be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Mutagenicity: Some arylboronic acids have shown weak mutagenicity in in-vitro bacterial assays.[12] However, subsequent in-vivo studies on a variety of arylboronic acid scaffolds have not shown mutagenic effects, suggesting they may be considered non-mutagenic under ICH M7 guidance.[16] Nevertheless, this potential hazard should be noted, and exposure should be minimized.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from moisture to minimize hydrolysis and boroxine formation.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its utility, primarily in the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a staple in many discovery and development laboratories. A thorough understanding of its commercial sources, coupled with a rigorous approach to quality control that accounts for common impurities like boroxines and protodeboronation products, is essential for its successful application. By implementing the technical considerations outlined in this guide, researchers can effectively leverage this building block to advance their synthetic programs.

References

Handling and safety precautions for 3-Chloro-4-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-ethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical Profile and Physicochemical Properties

This compound is an arylboronic acid derivative commonly utilized in organic synthesis, particularly in cross-coupling reactions like the Suzuki reaction to form carbon-carbon bonds.[1] Its utility in constructing complex organic molecules makes it a valuable reagent in pharmaceutical and materials science research. However, its reactivity and physical form—a fine, potentially airborne powder—necessitate a thorough understanding of its properties for safe handling.[1] The compound is hygroscopic and should be handled in a controlled environment to prevent degradation and ensure experimental reproducibility.[1]

Table 1: Chemical Identification and Physicochemical Data

Parameter Value Reference(s)
Chemical Name This compound [2]
Synonyms 3-Chloro-4-ethoxybenzeneboronic acid [2]
CAS Number 279261-81-3 [2][3]
Molecular Formula C₈H₁₀BClO₃ [1]
Molecular Weight 200.43 g/mol [1]
Appearance Solid, colorless or yellowish powder [1]
Melting Point 234-239 °C [1][4]

| Stability | Stable under recommended storage conditions. Hygroscopic. |[1][5] |

Section 2: Hazard Analysis and GHS Classification

A comprehensive risk assessment begins with a clear identification of the substance's intrinsic hazards. According to supplier Safety Data Sheets (SDS), this compound is classified as a hazardous substance that poses specific risks upon contact or inhalation.[2] The primary hazards are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

The causality for these classifications stems from the chemical nature of arylboronic acids. As fine powders, they can easily become airborne, leading to respiratory tract irritation upon inhalation. Direct contact with skin or eyes can cause significant irritation due to the compound's acidic nature and chemical reactivity.[2]

Table 2: GHS Hazard Classification | Hazard Class | Category | Hazard Statement | GHS Pictogram | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 | H315: Causes skin irritation |

alt text
|[2] | | Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
alt text
|[2] | | Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
alt text
|[6] |

Note: Some suppliers also classify this compound as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[7] It is crucial to always consult the specific SDS provided by the supplier from whom the material was procured.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount to ensuring laboratory safety. This is achieved through a combination of engineering controls, administrative procedures, and the use of appropriate Personal Protective Equipment (PPE). The selection of PPE must be directly correlated with the hazards identified in Section 2.

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[5] This is non-negotiable, as it contains the powder, prevents the generation of airborne dust, and protects the researcher from respiratory exposure.[8] All weighing and transfer operations should be performed within the fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE)

The rationale for each piece of PPE is to create a barrier between the researcher and the chemical, mitigating the risks of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against airborne particles and accidental splashes.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn at all times.[2][9] Given that the compound is a skin irritant, gloves should be inspected for tears or holes before use. If contamination occurs, gloves should be removed immediately using the proper technique and disposed of as hazardous waste.[8]

  • Body Protection: A lab coat that fastens in the front is required to protect the skin and personal clothing from contamination.[9]

  • Respiratory Protection: When used within a properly functioning fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task (e.g., Weighing, Transfer, Reaction Setup) start->task_assessment engineering_controls Action: Perform all work in a certified chemical fume hood. task_assessment->engineering_controls ppe_base Mandatory Base PPE engineering_controls->ppe_base goggles Chemical Safety Goggles ppe_base->goggles gloves Nitrile Gloves ppe_base->gloves lab_coat Lab Coat ppe_base->lab_coat risk_check Is there a significant splash risk? goggles->risk_check gloves->risk_check lab_coat->risk_check face_shield Add Face Shield risk_check->face_shield Yes end_procedure Proceed with Task risk_check->end_procedure No face_shield->end_procedure

Caption: Risk Assessment and PPE Selection Workflow.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol is crucial for minimizing risk. The following steps provide a self-validating system for the routine handling of this compound.

Protocol 4.1: Weighing and Dispensing Solid Powder
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Section 3.2.

  • Container Handling: The reagent bottle should be kept tightly closed when not in use to prevent absorption of moisture.[9][12]

  • Dispensing: Place a weigh boat on a tared analytical balance inside the fume hood. Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.[8] Never return excess chemical to the original container to prevent contamination.[9]

  • Closure and Cleanup: Securely cap the reagent bottle immediately after dispensing.[9] Using a disposable wipe, decontaminate the spatula and any surfaces where powder may have settled. Dispose of the wipe and any contaminated materials (e.g., weigh boat) in a designated solid hazardous waste container.[13]

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[9]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety equipment and the following procedures.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

  • Inhalation: If inhaled, immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] If contact lenses are present and easy to remove, take them out and continue rinsing.[2] If eye irritation persists, seek immediate medical attention from a specialist.[14]

  • Ingestion: Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[5] Seek medical advice.[2]

Spill Response

In the event of a spill, the primary objectives are to protect personnel, contain the spill, and decontaminate the area.

  • Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or outside of a containment area (like a fume hood), evacuate the immediate area.[15]

  • Assess and Secure: Assess the spill size and associated risks. If the spill is flammable, eliminate all ignition sources.[16] Restrict access to the spill area.[17]

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including gloves, goggles, and a lab coat. For large spills, respiratory protection may be required.[15][16]

  • Containment and Cleanup: For a solid powder spill, avoid actions that create dust, such as dry sweeping.[15][16] Gently cover the spill with an inert absorbent material like sand or vermiculite.[15] Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[13][16]

  • Decontamination: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent or soap and water, collecting all cleaning materials as hazardous waste.[15][18]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[18]

Spill_Response_Workflow spill Spill of Solid This compound alert 1. Alert Personnel & Isolate Area spill->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain 3. Contain Spill: - Cover with inert absorbent (sand) - AVOID creating dust ppe->contain cleanup 4. Carefully scoop material into a labeled hazardous waste container contain->cleanup decon 5. Decontaminate Area (Wipe with appropriate solvent/soap) cleanup->decon dispose 6. Dispose of all contaminated materials as hazardous waste decon->dispose report 7. Report incident to Supervisor and EHS dispose->report

Caption: Emergency Response Workflow for a Solid Chemical Spill.

Section 6: Storage and Disposal

Storage

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9][12]

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][12]

  • Segregation: Store away from incompatible chemicals to prevent hazardous reactions.[9][12]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or excess reagent must be disposed of through a licensed professional waste disposal service.[5] Do not pour down the drain.

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, disposable wipes, and spill cleanup materials, must be collected in a sealed, clearly labeled hazardous waste container.[13][18] Follow all institutional, local, and national regulations for hazardous waste disposal.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-4-ethoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This is due to its remarkable functional group tolerance, use of readily available and relatively non-toxic organoboron reagents, and generally mild reaction conditions.[4][5]

This application note provides a detailed technical guide and optimized protocols for the Suzuki-Miyaura coupling of 3-Chloro-4-ethoxyphenylboronic acid with a range of aryl halides. This specific boronic acid is a valuable building block, incorporating both an electron-donating ethoxy group and a moderately electron-withdrawing chloro substituent. Understanding its reactivity profile is key to the successful synthesis of a diverse array of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming an arylpalladium(II) complex. This step is often the rate-limiting step, particularly for less reactive aryl chlorides.[7]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The halide on the palladium complex is subsequently replaced by the aryl group from the boronic acid.[1]

  • Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) A ArPdX->A Transmetalation (Ar'B(OH)₂ / Base) ArPdAr_prime Ar-Pd(II)L_n-Ar' B ArPdAr_prime->B Reductive Elimination Ar_Ar_prime Ar-Ar' A->ArPdAr_prime B->Pd0 B->Ar_Ar_prime Product C Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for this compound

The electronic nature of this compound—possessing both an electron-donating (ethoxy) and an electron-withdrawing (chloro) group—influences its reactivity. The ethoxy group can facilitate the transmetalation step by increasing the nucleophilicity of the aryl ring, while the ortho-chloro group can introduce some steric hindrance. Careful selection of the reaction parameters is therefore crucial for achieving high yields and purity.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for a successful Suzuki coupling. While Pd(PPh₃)₄ can be effective for simple aryl bromides and iodides, more challenging substrates, such as aryl chlorides, often require more sophisticated catalyst systems.

  • For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) precursor (e.g., Pd(OAc)₂) and triphenylphosphine (PPh₃) are often sufficient.

  • For Aryl Chlorides: Due to the stronger C-Cl bond, oxidative addition is more difficult. Therefore, electron-rich and bulky phosphine ligands are generally required to facilitate this step.[8] Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective for the coupling of aryl chlorides.[8]

Base Selection

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and offer a good balance of reactivity and handling. Stronger bases like hydroxides (e.g., NaOH, KOH) can also be employed, particularly for less reactive systems.

  • Fluoride Sources: In some cases, fluoride sources like KF or CsF can be effective, especially when dealing with base-sensitive functional groups.[8]

Solvent System

The solvent must be capable of dissolving both the organic and inorganic reaction components to facilitate the interaction between the catalyst, substrates, and base.

  • Aqueous Mixtures: Biphasic solvent systems, such as toluene/water, dioxane/water, or THF/water, are widely used and often provide excellent results.[9] The presence of water is crucial for dissolving the inorganic base.

  • Anhydrous Conditions: In some cases, particularly with base-sensitive substrates, anhydrous conditions using polar aprotic solvents like DMF or DME may be preferred.

Optimized Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of electron-rich, electron-poor, and sterically hindered aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add a degassed 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Aryl Chlorides

This protocol is designed for the more challenging coupling of this compound with aryl chlorides, employing a more active catalyst system.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.03 equiv.) in a small amount of dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add a degassed 10:1 mixture of 1,4-dioxane and water to the tube.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and may vary depending on the specific substrate and reaction scale.

Aryl Halide (Ar-X)Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
4-BromotoluenePd(OAc)₂ (2), PPh₃ (8)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90890-98
2-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O (5:1)951675-85
4-ChlorobenzonitrilePd₂(dba)₃ (1.5), SPhos (3)K₃PO₄ (3)Dioxane/H₂O (10:1)1101880-90
1-Chloro-4-methoxybenzenePd₂(dba)₃ (2), XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1102470-80

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use a fresh batch of catalyst and ligands- Ensure thorough degassing of all solvents- Use high-purity boronic acid and aryl halide
Protodeboronation - Reaction temperature too high- Prolonged reaction time- Inappropriate base- Lower the reaction temperature- Monitor the reaction closely and stop when complete- Switch to a milder base (e.g., K₂CO₃ or KF)
Homocoupling of Aryl Halide - Presence of oxygen- Catalyst decomposition- Improve degassing procedure- Use a more stable ligand or pre-catalyst
Difficulty in Purification - Co-elution with byproducts- Optimize chromatography conditions (solvent system, gradient)- Consider recrystallization of the product

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for the synthesis of a wide range of substituted biaryl compounds. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Introduction: The Strategic Value of 3-Chloro-4-ethoxyphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-Chloro-4-ethoxyphenylboronic Acid

In the landscape of drug discovery and materials science, the biaryl motif stands as a "privileged structure," forming the core of numerous pharmaceuticals, natural products, and advanced organic materials.[1][2] The ability to efficiently construct these carbon-carbon (C-C) bonds is paramount. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone of synthetic chemistry for this purpose, prized for its versatility, mild conditions, and broad functional group tolerance.[3][4]

This guide focuses on a specific, high-value building block: This compound (CAS No: 279261-81-3).[5] This reagent is not merely a simple arylboronic acid; its substitution pattern offers distinct strategic advantages. The ethoxy group acts as a bioisostere for other functionalities and can influence molecular conformation and solubility, while the chloro substituent provides a handle for subsequent orthogonal cross-coupling reactions, allowing for the rapid assembly of complex, multi-substituted molecules.[6] This makes it an exceptionally valuable tool for medicinal chemists building libraries for structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the Suzuki-Miyaura reaction mechanism, a field-proven experimental protocol for the use of this compound, and insights into the critical parameters that ensure a successful and reproducible synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The power of the Suzuki-Miyaura coupling lies in its elegant and efficient catalytic cycle, which typically involves a palladium(0) species as the active catalyst.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8]

  • Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-halogen bond of the organic halide (Ar¹-X). This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) species.[3] The reactivity of the halide is a key factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[9]

  • Transmetalation : This is the step where the organic moiety from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[7] This boronate then displaces the halide on the Pd(II) complex, forming a new di-organopalladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, generalized procedure for the coupling of this compound with a representative aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molar Eq.
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.041.0
This compound279261-81-3200.431.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.560.02 - 0.05
Base (e.g., Potassium Carbonate, K₂CO₃)584-08-7138.212.0 - 3.0
Solvent System (e.g., Dioxane/Water)123-91-1 / 7732-18-5-4:1 v/v
Step-by-Step Methodology

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Caption: A typical experimental workflow for biaryl synthesis.

  • Reaction Setup : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid for transmetalation.[7][10]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Establishing an inert atmosphere is critical for reproducibility and high yields.[2]

  • Solvent Addition : Using syringes, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

    • Causality: A biphasic solvent system like dioxane/water or toluene/water is common. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species.[11]

  • Reaction Execution : Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.

    • Causality: Heating is typically required to provide the activation energy for the oxidative addition and transmetalation steps, especially when using less reactive aryl bromides or chlorides.[9]

  • Monitoring (Self-Validation) : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample can be taken (via syringe), diluted with ethyl acetate, and spotted on a TLC plate. The disappearance of the limiting reagent (aryl bromide) indicates reaction completion. This typically occurs within 4-12 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

    • Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

    • Causality: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any byproducts, such as those from the homocoupling of the boronic acid.[12]

Trustworthiness: Key Parameters and Troubleshooting

The success of a Suzuki-Miyaura coupling depends on the careful selection of several components.

  • Catalyst and Ligand : While Pd(PPh₃)₄ is a robust, general-purpose catalyst, other catalyst/ligand systems may be required for challenging substrates, such as electron-rich or sterically hindered aryl chlorides. Modern biarylphosphine ligands (e.g., SPhos, XPhos) can significantly enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[8][13] The ligand stabilizes the palladium center and its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[14]

  • Base : The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction, particularly with less reactive coupling partners. However, they are not suitable for base-sensitive substrates.[9] Weaker bases like NaHCO₃ may also be used in specific cases.

  • Solvent : The solvent choice influences the solubility of all components and the reaction temperature. Toluene, dioxane, and DMF are common organic solvents.[11]

  • Troubleshooting - Low Yield : If low yields are observed, consider the following:

    • Deactivated Catalyst : Ensure the inert atmosphere was rigorously maintained.

    • Inefficient Transmetalation : Try a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or a different solvent system.

    • Protodeborylation : The boronic acid can be cleaved by acidic protons. Ensure all reagents and solvents are of high purity.

    • Homocoupling : If significant homocoupling of the boronic acid is observed, it may indicate the presence of an oxidant. Ensure solvents are properly degassed.[12]

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are indispensable tools in modern medicinal chemistry, serving as critical building blocks for constructing complex molecular architectures.[1][2] Among these, 3-Chloro-4-ethoxyphenylboronic acid has emerged as a particularly valuable reagent for the synthesis of bioactive molecules, especially in the development of kinase inhibitors and other targeted therapeutics.[3][4][5] Its unique substitution pattern—an activating ethoxy group and a deactivating chloro group—provides a handle for precise, regioselective carbon-carbon bond formation, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][6][7] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, detailing its properties, a validated protocol for its application in Suzuki-Miyaura coupling, and critical insights for troubleshooting and optimization.

Reagent Profile: this compound

A thorough understanding of the reagent's physicochemical properties is paramount for successful and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueSource
CAS Number 279261-81-3[8][9]
Molecular Formula C₈H₁₀BClO₃[8]
Molecular Weight 200.43 g/mol [8][9]
Appearance White to light yellow crystalline powder[8][9]
Melting Point 234-239 °C[8][9]
Solubility Soluble in many organic solvents like alcohols and ethers; sparingly soluble in water.[8]
Handling and Safety Considerations

This compound is an irritant and requires careful handling to ensure laboratory safety. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Store at room temperature in a cool, dry place, away from strong oxidizing agents. The compound is hygroscopic and may contain varying amounts of its anhydride.[8][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a biaryl linkage, a common motif in kinase inhibitors. The reaction involves a palladium catalyst to couple the boronic acid with an aryl or heteroaryl halide.

Catalytic Cycle Mechanism

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst to re-enter the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination R¹-R² reductive_elimination->pd0 boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ + H-Base⁺

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol details the synthesis of 2-chloro-4-(3-chloro-4-ethoxyphenyl)pyrimidine, a representative intermediate for various kinase inhibitor classes, via a Suzuki-Miyaura coupling.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%TCI, Sigma-Aldrich, etc.May contain anhydride.
2,4-Dichloropyrimidine≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeCommercially AvailablePalladium source.
SPhos (Ligand)Reagent GradeCommercially AvailableBuchwald ligand, effective for C-Cl activation.[11]
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableStrong base required for aryl chlorides.[11]
1,4-DioxaneAnhydrousCommercially AvailableSolvent. Must be degassed.
Deionized WaterIn-houseSolvent. Must be degassed.
Schlenk FlaskFor reaction under inert atmosphere.
Magnetic Stirrer/Hotplate
Argon or Nitrogen Gas SupplyHigh Purity
Ethyl AcetateACS GradeFor workup.
Brine (Saturated NaCl)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reagents setup 1. Add Solids to Schlenk Flask (Boronic Acid, Pyrimidine, Base, Pd(OAc)₂, SPhos) start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvent 3. Add Degassed Solvents (1,4-Dioxane & Water) inert->solvent react 4. Heat Reaction Mixture (e.g., 100 °C, 12-24 h) solvent->react monitor 5. Monitor Progress via TLC/LC-MS react->monitor workup 6. Cool, Quench with Water, Extract with Ethyl Acetate monitor->workup purify 7. Dry, Concentrate & Purify via Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (200 mg, 1.0 mmol, 1.0 equiv.), 2,4-dichloropyrimidine (164 mg, 1.1 mmol, 1.1 equiv.), and anhydrous potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle a total of three times to ensure a strictly inert atmosphere.[11]

  • Solvent Addition: Prepare a degassed 4:1 (v/v) mixture of 1,4-dioxane and water by bubbling argon through it for 20-30 minutes. Using a syringe, add 10 mL of this degassed solvent mixture to the Schlenk flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours when the boronic acid starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layer with brine (30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Field Insights: Troubleshooting and Optimization

Even robust protocols can require optimization. The following table outlines common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Non-inert atmosphere (oxygen poisoning).4. Low reaction temperature.1. Use a pre-catalyst (e.g., Pd₂(dba)₃) or ensure Pd(OAc)₂ is fresh. Increase ligand loading.2. For challenging C-Cl bonds, consider stronger bases like Cs₂CO₃.[11]3. Ensure proper degassing of solvents and a leak-free Schlenk system.4. Increase temperature in 10 °C increments (e.g., to 110-120 °C), but monitor for boronic acid decomposition.[11]
Protodeborylation Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen.Ensure reagents are anhydrous where specified (especially the base). Use a slight excess (1.1-1.2 equiv.) of the boronic acid.[11]
Homocoupling of Boronic Acid Oxygen-mediated side reaction.Maintain a strictly inert atmosphere throughout the reaction.[11]
Difficult Purification Co-elution of product with ligand or starting materials.Optimize the chromatographic conditions. If the ligand is the issue, consider a different ligand that may have different polarity.

Expert Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It accelerates the rate-limiting oxidative addition step for the notoriously unreactive C-Cl bond and promotes the final reductive elimination step.[11] Strong bases are required to form the highly nucleophilic 'ate' complex of the boronic acid, which is necessary for efficient transmetalation.[12]

Conclusion

This compound is a powerful and versatile building block for the synthesis of high-value bioactive molecules. Its successful application hinges on a solid understanding of its properties and the fine-tuning of the Suzuki-Miyaura cross-coupling reaction conditions. By employing robust protocols, maintaining an inert atmosphere, and selecting the appropriate catalyst system, researchers can efficiently generate complex biaryl structures that form the core of next-generation therapeutics. The detailed methodology and troubleshooting guide provided herein serve as a validated starting point for unlocking the full synthetic potential of this key reagent.

References

Application Notes and Protocols: 3-Chloro-4-ethoxyphenylboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Phenylboronic Acids in OLED Emitter and Host Material Synthesis

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering unparalleled contrast ratios, vibrant colors, and design flexibility. The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic semiconductor materials. At the heart of synthesizing these complex molecules lies the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] Arylboronic acids are indispensable reagents in these reactions, serving as key building blocks for constructing the π-conjugated systems that govern charge transport and light emission.[4][5][6]

This application note provides a detailed guide for researchers, chemists, and material scientists on the utilization of 3-Chloro-4-ethoxyphenylboronic acid in the synthesis of high-performance OLED materials. The strategic placement of a chloro and an ethoxy group on the phenyl ring offers a unique handle to fine-tune the electronic and photophysical properties of the target molecules, making this reagent a valuable asset in the design of novel emitters and host materials. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and discuss the anticipated impact of its structural features on material performance.

The Strategic Advantage of this compound in OLED Material Design

The substituents on a phenylboronic acid play a critical role in modulating the optoelectronic properties of the final OLED material. The 3-chloro and 4-ethoxy substitution pattern in the title compound offers a dual-pronged approach to molecular engineering:

  • Electron-Withdrawing Chloro Group: The chlorine atom, being electronegative, acts as an electron-withdrawing group. Its presence can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule. This can be strategically employed to:

    • Improve Charge Injection/Transport: By tuning the energy levels, the barrier for charge injection from adjacent layers in the OLED stack can be minimized, leading to lower driving voltages.

    • Enhance Thermal Stability: The introduction of halogen atoms can increase the rigidity and intermolecular interactions of the organic material, contributing to a higher glass transition temperature (Tg) and improved device lifetime.

    • Influence Emission Color: The electronic perturbation caused by the chloro group can lead to a blue-shift in the emission spectrum, which is particularly desirable for developing deep-blue emitters, a key challenge in the OLED field.

  • Electron-Donating Ethoxy Group: Conversely, the ethoxy group is electron-donating in nature. Its inclusion can:

    • Modulate HOMO/LUMO Levels: The electron-donating effect of the ethoxy group can raise the HOMO level, thereby tuning the bandgap of the material. This interplay between the electron-withdrawing chloro group and the electron-donating ethoxy group provides a nuanced approach to achieving a target energy level structure.

    • Enhance Solubility: The flexible ethoxy chain can improve the solubility of the final material in common organic solvents. This is a crucial practical consideration for solution-processable OLEDs and for the purification of materials.

    • Influence Molecular Packing: The presence of the ethoxy group can influence the solid-state packing of the molecules, which in turn affects charge mobility and photoluminescent quantum yield.

The combination of these two functionalities on the same building block allows for a sophisticated level of control over the final properties of the OLED material.

Experimental Protocol: Synthesis of a Biphenyl-Carbazole Derivative via Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide, such as a bromo-substituted carbazole derivative, a common core for hole-transporting and emissive materials.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound958531-50-9200.43>98%Major suppliers
9-(4-bromophenyl)-9H-carbazole57102-42-8324.21>99%Major suppliers
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>99%Major suppliers
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Major suppliers
Toluene108-88-392.14AnhydrousMajor suppliers
Tetrahydrofuran (THF)109-99-972.11AnhydrousMajor suppliers
Deionized Water-18.02--

Reaction Setup and Procedure

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization reagents Weigh Reagents: - this compound - 9-(4-bromophenyl)-9H-carbazole - Pd(PPh₃)₄ - K₂CO₃ glassware Prepare Glassware: - Three-neck round-bottom flask - Condenser - Magnetic stirrer dissolve Dissolve reactants in Toluene/THF glassware->dissolve degas Degas with N₂/Ar for 30 min dissolve->degas add_base Add aqueous K₂CO₃ solution degas->add_base reflux Heat to reflux (e.g., 90-100 °C) Monitor by TLC add_base->reflux cool Cool to room temperature reflux->cool extract Extract with organic solvent (e.g., Dichloromethane) cool->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analysis Analyze product: - NMR (¹H, ¹³C) - Mass Spectrometry - FT-IR purify->analysis

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
  • Glassware Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Charging the Flask: To the flask, add this compound (1.2 mmol), 9-(4-bromophenyl)-9H-carbazole (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition and Degassing: Add a 4:1 mixture of Toluene and THF (20 mL). The mixture is then thoroughly degassed by bubbling with nitrogen or argon for 30 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Base Addition: In a separate flask, dissolve Potassium Carbonate (3.0 mmol) in deionized water (5 mL) and degas the solution. Add the aqueous base solution to the reaction mixture via syringe.

  • Reaction: The reaction mixture is heated to reflux (typically 90-100 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (9-(4-bromophenyl)-9H-carbazole) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (20 mL) and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings.[7] It is effective for a wide range of substrates.

  • Base: An aqueous solution of a base like potassium carbonate is essential to activate the boronic acid for transmetalation with the palladium complex.[1]

  • Solvent System: A biphasic solvent system of toluene and water is often employed. Toluene solubilizes the organic reactants, while water dissolves the inorganic base. THF is added as a co-solvent to improve the solubility of the reactants.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which is why the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Characterization of the Synthesized Material

The purified product should be characterized using standard analytical techniques to confirm its structure and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the new C-C bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the material, which are crucial for OLED device longevity.

  • Photophysical Measurements (UV-Vis and Photoluminescence Spectroscopy): To determine the absorption and emission properties of the material in solution and as a thin film. This data is essential for predicting its performance as an emitter or host in an OLED.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels, which are critical for designing efficient OLED device architectures.

suzuki_mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetalation Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Base Base (OH⁻) Base->Boronate Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product

Figure 2: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficient degassing- Poor quality reagents or solvents- Use a fresh batch of catalyst- Ensure thorough degassing of the reaction mixture and solvents- Use anhydrous solvents and high-purity reagents
Formation of side products - Homocoupling of the boronic acid- Protodeboronation (loss of the boronic acid group)- Use a slight excess of the boronic acid- Ensure the base is not too strong and the reaction temperature is not excessively high- Minimize the amount of water in the reaction
Difficulty in purification - Co-elution of product and byproducts- Poor solubility of the product- Optimize the eluent system for column chromatography- Try a different stationary phase (e.g., alumina)- Recrystallize the product from a suitable solvent system

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced OLED materials. The presence of both an electron-withdrawing chloro group and an electron-donating ethoxy group provides a powerful tool for fine-tuning the optoelectronic properties of the target molecules. The Suzuki-Miyaura cross-coupling reaction offers a reliable and efficient method for incorporating this building block into a wide range of OLED material architectures. By following the detailed protocol and considering the principles outlined in these application notes, researchers can effectively leverage the unique properties of this compound to develop next-generation OLED emitters and host materials with enhanced performance and stability.

References

The Strategic Application of 3-Chloro-4-ethoxyphenylboronic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of boronic acids and their derivatives as key intermediates has become indispensable.[1][2] These organoboron compounds are celebrated for their versatility, stability, and, most notably, their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl scaffolds that form the core of numerous therapeutic agents.[4][5]

Among the diverse array of available boronic acids, 3-Chloro-4-ethoxyphenylboronic acid (CAS No. 480438-58-0) has emerged as a particularly valuable building block. Its unique substitution pattern—featuring a chloro group and an ethoxy moiety—allows for the fine-tuning of a drug candidate's physicochemical properties. The presence of the ethoxy group can enhance metabolic stability and improve pharmacokinetic profiles, while the chlorine atom provides a site for potential further functionalization and can influence binding affinity to biological targets.[6] This application note provides an in-depth guide to the utilization of this compound in pharmaceutical synthesis, with a focus on its application in the construction of kinase inhibitors, a critical class of anticancer therapeutics.[7][8]

Core Application: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

Many FDA-approved and investigational kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), feature a biaryl core where a substituted phenyl ring is attached to a heterocyclic scaffold such as a quinoline or quinazoline.[7][9] The 3-Chloro-4-ethoxyphenyl moiety is an exemplary "eastern" half for such molecules. The Suzuki-Miyaura reaction provides a robust and efficient method for coupling this boronic acid with a suitable halogenated heterocycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle initiated by a palladium(0) complex. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[5]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base, forming a boronate species [Ar²-B(OH)₃]⁻. This boronate then transfers its aryl group (the 3-chloro-4-ethoxyphenyl moiety) to the Pd(II) center, displacing the halide and forming a new Pd(II)-diaryl complex. This is often the rate-determining step.[3]

  • Reductive Elimination: The two aryl groups on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a visual representation of this fundamental process.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Ar1 Ar¹-Pd(II)L₂-X Pd0->PdII_Ar1 Ar¹-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Ar1->PdII_Ar1Ar2 Ar²-B(OH)₂ Base Transmetal->PdII_Ar1Ar2 PdII_Ar1Ar2->Pd0 Ar¹-Ar² RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl/Heteroaryl Halide (Ar¹-X) Ar1X->OxAdd Ar2BOH2 This compound (Ar²-B(OH)₂) Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Chloro-7-methoxyquinoline

This protocol details a representative synthesis of a kinase inhibitor scaffold. The selection of reagents and conditions is based on established principles for coupling electron-deficient heterocyclic chlorides.[2]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molar Eq.
4-Chloro-7-methoxyquinoline68500-37-8193.621.01.0
This compound480438-58-0200.431.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.500.080.08
K₃PO₄ (Potassium phosphate, tribasic)7778-53-2212.272.02.0
1,4-Dioxane (Anhydrous)123-91-1-5 mL-
Water (Degassed)7732-18-5-1 mL-
Safety and Handling Precautions
  • This compound: Irritating to eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection.

  • Palladium Catalysts and Phosphine Ligands: Handle in a fume hood. These compounds can be air-sensitive and toxic.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area, away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Step-by-Step Methodology
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-7-methoxyquinoline (194 mg, 1.0 mmol), this compound (240 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-Chloro-7-methoxyquinoline) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(3-chloro-4-ethoxyphenyl)-7-methoxyquinoline.

Rationale for Experimental Choices
  • Catalyst System (Pd₂(dba)₃/SPhos): Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[10] A highly active catalyst system is therefore required. The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos forms a highly active Pd(0) species in situ.[2] This type of ligand promotes the oxidative addition to the C-Cl bond and facilitates the reductive elimination step.

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate is often effective, soluble in the aqueous phase, and generally does not cause hydrolysis of sensitive functional groups.[2]

  • Solvent System (Dioxane/Water): A biphasic solvent system is commonly employed. Dioxane solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base. The reaction typically occurs at the interface of the two phases.[11] Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to the final purified product.

Suzuki_Workflow start Start: Reagent Preparation setup Combine Reactants, Catalyst, Ligand & Base in Flask start->setup inert Purge with Inert Gas (Ar/N₂) setup->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent react Heat Reaction Mixture (100 °C, 4-6h) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute with EtOAc & H₂O monitor->workup Reaction Complete extract Extract Aqueous Layer workup->extract wash_dry Wash with Brine & Dry Organic Layer extract->wash_dry purify Concentrate & Purify by Column Chromatography wash_dry->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Outlook

This compound is a strategic building block for the synthesis of complex pharmaceutical molecules, particularly in the development of kinase inhibitors. The Suzuki-Miyaura coupling provides a reliable and high-yielding pathway to incorporate this valuable moiety. The protocol and rationale presented herein offer a robust starting point for researchers. By understanding the underlying mechanism and the function of each component, scientists can effectively optimize conditions for their specific substrates, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Ligand and Base Selection for Suzuki-Miyaura Reactions with 3-Chloro-4-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides presents a significant synthetic hurdle. The inherent strength of the C-Cl bond makes the initial, and often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[2][4]

The substrate in focus, 3-chloro-4-ethoxyphenylboronic acid, introduces an additional layer of complexity. The electron-donating nature of the para-ethoxy group further deactivates the aryl chloride, making oxidative addition to the palladium center even more challenging.[5][6] Consequently, successful coupling of this substrate is not a matter of applying a generic protocol but requires a carefully considered strategy, pivoting on the judicious selection of the ligand and base. This guide provides researchers, scientists, and drug development professionals with a detailed framework for rationally selecting these critical components, supported by mechanistic insights and actionable protocols.

Mechanistic Imperatives: Overcoming the Oxidative Addition Barrier

The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression of its catalytic cycle. For aryl chlorides, the primary obstacle is the high activation energy of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-chlorine bond.[1][2][4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition [Ar-Pd(II)(L)2-Cl] Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-Cl) Transmetalation_Complex [Ar-Pd(II)(L)2-Ar'] Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'B(OH)2 + Base) Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration ArCl Aryl Chloride (Ar-Cl) ArCl->Oxidative_Addition Boronic Boronic Acid (Ar'B(OH)2) Boronic->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The rate-determining step for aryl chlorides is typically the initial oxidative addition.

To surmount this barrier, the electronic and steric properties of the palladium catalyst must be precisely modulated. This is achieved primarily through the choice of ligand, which directly influences the electron density at the metal center.

Part 1: Strategic Ligand Selection for Activating Aryl Chlorides

The ligand's role is multifaceted: it stabilizes the palladium catalyst, enhances its reactivity, and influences the rates of all key steps in the cycle.[7] For challenging substrates like electron-rich aryl chlorides, the ligand must be a strong electron donor and possess significant steric bulk.

  • Electron-Richness: Ligands that are strong σ-donors increase the electron density on the Pd(0) center.[8] This enhanced nucleophilicity of the metal facilitates its insertion into the electrophilic C-Cl bond.

  • Steric Bulk: Bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0)L species, which are often the most active for oxidative addition.[9] Furthermore, steric hindrance can accelerate the final reductive elimination step, preventing catalyst decomposition and improving overall turnover.[10][11]

Based on these principles, several classes of ligands have proven highly effective for the Suzuki-Miyaura coupling of aryl chlorides.

Recommended Ligand Classes:
  • Bulky Biarylphosphines (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald, is renowned for its high activity in a wide range of cross-coupling reactions, including those with aryl chlorides.[9][12] Their steric bulk and electron-donating capabilities are fine-tuned to promote all steps of the catalytic cycle.[9][13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[14][15] This stability, combined with their strong electron-donating nature, makes them exceptionally effective for activating stubborn aryl chlorides.[16]

  • Bulky Dialkylphosphines: Ligands such as di(1-adamantyl)phosphinous acid (cataCXium® A) and tri-tert-butylphosphine (P(t-Bu)₃) offer a combination of significant steric hindrance and strong electron-donating properties, making them suitable for difficult couplings.[5][8]

Ligand ClassExample LigandsKey FeaturesTypical Pd Loading (mol%)
Biarylphosphines SPhos, XPhos, RuPhosHighly active, broad substrate scope, commercially available as pre-catalysts.[9][12]1 - 3
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form robust catalysts, excellent for electron-rich chlorides.[14][15]1 - 5
Bulky Alkylphosphines cataCXium® A, P(t-Bu)₃Very electron-rich and sterically demanding, effective for challenging oxidative additions.[8][17]1 - 3

Part 2: The Critical Role of the Base

The base plays a crucial role, primarily in the transmetalation step.[18][19] Its function is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[14][19] The choice of base can dramatically affect reaction yield, rate, and selectivity.[19][20]

There are two accepted mechanistic pathways for this activation:

  • Boronate Pathway: The base deprotonates the boronic acid to form the reactive boronate species.[19]

  • Hydroxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid.[19][21]

The selection of a base must balance reactivity with the stability of the substrates and products. For substrates with base-sensitive functional groups, a milder base is required.[12]

Comparative Guide to Bases:
BaseTypeStrengthKey Considerations & Recommendations
K₃PO₄ Inorganic SaltModerate/WeakOften the base of choice for challenging couplings. Its moderate basicity and low nucleophilicity minimize side reactions like dehalogenation.[12][22] Highly effective in many systems.
K₂CO₃ / Cs₂CO₃ Inorganic SaltModerateA common and effective choice.[23][24] Often used as an aqueous solution, which can accelerate the reaction. Cesium carbonate is more soluble and basic, often providing higher yields.
NaOH / KOH HydroxideStrongVery effective at promoting the reaction but can cause hydrolysis of sensitive functional groups (e.g., esters) or promote side reactions.[12][19] Use with caution.
NaOtBu / KOtBu AlkoxideStrongPowerful bases that can be effective when others fail, but their high basicity increases the risk of side reactions and substrate degradation.[12]
KF / CsF Fluoride SaltWeakFluoride ions are believed to play a unique role in activating the boronic acid.[10][14] Can be effective, particularly under anhydrous conditions or with sensitive substrates.

Part 3: Experimental Protocols

Proper experimental technique, particularly the exclusion of oxygen, is critical for success. Palladium catalysts are sensitive to air, and oxygen can lead to the homocoupling of boronic acids and catalyst deactivation.[4][10]

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Setup Assemble dry glassware under inert atmosphere (N2 or Ar) Reagents Add Aryl Halide, This compound (1.2 eq), and Base (2-3 eq) Setup->Reagents Solvent Add degassed solvent (e.g., Dioxane/H2O) Reagents->Solvent Degas Degas mixture (sparge or freeze-pump-thaw) Solvent->Degas Catalyst Add Pd source and Ligand (or pre-catalyst) Degas->Catalyst Heat Heat to reaction temp (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite/Silica Cool->Filter Extract Aqueous work-up & extraction Filter->Extract Purify Purify by column chromatography Extract->Purify Troubleshooting_Suzuki Start Low Yield or No Reaction Check_Catalyst Is catalyst/ligand active? Are reagents pure? Start->Check_Catalyst Side_Reaction Side Reaction Observed Start->Side_Reaction Screen_Ligand Action: Screen more electron-rich/bulky ligand (e.g., XPhos, IPr) Check_Catalyst->Screen_Ligand Yes Increase_Temp Action: Increase temperature (up to reflux) Screen_Ligand->Increase_Temp Screen_Base Action: Screen stronger base (e.g., KOtBu if tolerated) Increase_Temp->Screen_Base Dehalogenation Dehalogenation? (Ar-H byproduct) Side_Reaction->Dehalogenation Protodeboronation Protodeboronation? (Ar'-H byproduct) Dehalogenation->Protodeboronation No Milder_Base Action: Use milder base (K₃PO₄, KF). Lower temperature. Dehalogenation->Milder_Base Yes Homocoupling Homocoupling? (Ar'-Ar' byproduct) Protodeboronation->Homocoupling No Anhydrous Action: Use anhydrous base (K₃PO₄) & solvent. Use boronic ester. Protodeboronation->Anhydrous Yes Degas_Again Action: Ensure rigorous degassing to remove O₂. Homocoupling->Degas_Again Yes

References

The Strategic Utility of 3-Chloro-4-ethoxyphenylboronic Acid in the Synthesis of Advanced Substituted Biphenyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biphenyl Scaffold

Substituted biphenyls represent a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional structure and electronic properties make them a privileged scaffold in drug discovery, where they are key components in various pharmacologically active molecules, including anti-inflammatory drugs and kinase inhibitors.[1] The synthesis of these vital compounds often relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura reaction standing out as a particularly powerful tool for the formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide to the use of a key building block, 3-Chloro-4-ethoxyphenylboronic acid (CAS No: 279261-81-3), in the synthesis of substituted biphenyls, offering field-proven insights for researchers, scientists, and drug development professionals.

Unveiling the Potential of this compound

This compound is a versatile boronic acid derivative that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[5] Its structure, featuring both a chloro and an ethoxy group, imparts distinct reactivity and selectivity, making it an efficient reagent for constructing complex molecular architectures.[5]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 279261-81-3[5]
Molecular Formula C₈H₁₀BClO₃[6]
Molecular Weight 200.43 g/mol [6]
Appearance White to off-white or slightly yellow crystalline powder[5]
Melting Point 234-239 °C

The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on the phenyl ring influences the electronic properties of the boronic acid, which can be strategically exploited in the design of target molecules. This substitution pattern is particularly relevant in the synthesis of kinase inhibitors, where precise electronic tuning of the biphenyl core can significantly impact biological activity.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organohalide (typically an aryl bromide or iodide).[3][4] The reaction proceeds through a well-established catalytic cycle, which is essential to understand for effective protocol development and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biphenyl Product) Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid This compound (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) Boronic_Acid->Base Activation Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[3]

Experimental Protocols: A Guide to Successful Synthesis

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of these conditions may be necessary depending on the specific substrates used.

Protocol 1: General Procedure for the Synthesis of a Substituted Biphenyl

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[8][9]

  • Potassium phosphate (K₃PO₄), anhydrous powder[7][10]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%). Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl derivative.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • Same as Protocol 1, with the addition of a microwave reactor.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) and a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Optimization and Troubleshooting: A Scientist's Perspective

Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization of reaction parameters. The following table provides a starting point for troubleshooting common issues.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel.
Inappropriate baseFor challenging couplings, consider stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7][10]
Formation of Homocoupled Byproducts Catalyst decompositionLower the reaction temperature or use a more stable catalyst/ligand system.
Side reactions of the boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents).
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidUse anhydrous solvents and ensure the base is of good quality.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.

Applications in Drug Discovery and Materials Science

The 3-chloro-4-ethoxyphenyl moiety is a valuable pharmacophore found in a number of biologically active compounds. Its incorporation via Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of biphenyl derivatives for screening in drug discovery programs.

Example Application: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a biphenyl core. The specific substitution pattern of this compound can be utilized to synthesize precursors to potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

Kinase_Inhibitor_Synthesis Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Heterocyclic Aryl Halide (e.g., Bromopyrimidine) Aryl_Halide->Suzuki_Coupling Biphenyl_Intermediate Biphenyl Intermediate Suzuki_Coupling->Biphenyl_Intermediate Further_Functionalization Further Functionalization Biphenyl_Intermediate->Further_Functionalization Kinase_Inhibitor Kinase Inhibitor Candidate Further_Functionalization->Kinase_Inhibitor

Figure 2: Synthetic workflow towards kinase inhibitors.

Furthermore, in the realm of materials science, substituted biphenyls are integral to the development of organic light-emitting diodes (OLEDs). The electronic properties of the biphenyl core can be fine-tuned by the substituents, influencing the color and efficiency of light emission.[11][12][13] The use of this compound allows for the introduction of specific electronic and steric features to optimize the performance of OLED materials.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers strategic advantages in the design and synthesis of complex molecules for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors, enabling the efficient construction of novel and functional biphenyl-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Chloro-4-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-ethoxyphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and overcome common challenges.

The unique electronic and steric properties of this compound—possessing both an electron-donating ethoxy group and an electron-withdrawing chloro group—can present specific challenges in achieving high yields and purity. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this specific coupling can often be attributed to a few key factors stemming from the substrate's characteristics. The primary areas to troubleshoot are the catalyst system, the choice of base, and the potential for undesired side reactions.

The chloro-substituent on your boronic acid is an electron-withdrawing group, which can make the boronic acid more susceptible to certain side reactions. Conversely, the ethoxy group is electron-donating. This electronic push-pull can influence the reactivity of the boronic acid.

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: The coupling of an aryl chloride (your likely coupling partner) is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Highly active catalyst systems are often required.

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[2] However, an overly strong base or the presence of excess water can promote side reactions.

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chloro-1-ethoxybenzene and consuming your starting material.[3][4][5]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also reduce the yield of your desired product. This is often promoted by the presence of oxygen or Pd(II) species.[5]

Q2: I suspect protodeboronation is the main cause of my low yield. How can I identify and mitigate this side reaction?

A2: Protodeboronation is a common challenge, especially with electronically modified boronic acids.[3][5] It involves the cleavage of the C-B bond and its replacement with a C-H bond.

Identification: The primary byproduct of protodeboronation of this compound would be 2-chloro-1-ethoxybenzene. You can typically identify this byproduct by GC-MS or LC-MS analysis of your crude reaction mixture by looking for its corresponding mass.

Mitigation Strategies:

  • Choice of Base: Strong bases can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4] Fluoride bases like CsF can also be effective in minimizing this side reaction.[6]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][7][8] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[3][7][9]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can be a proton source for protodeboronation.[8] Using anhydrous solvents and bases can be advantageous.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this and other side reactions.[8]

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate and conversion?

A3: A sluggish reaction is often indicative of an inefficient catalyst system for the specific substrates, particularly if you are using an aryl chloride as the coupling partner. Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[5][10][11][12]

Optimization Strategies:

  • Catalyst and Ligand Selection: This is the most critical aspect for activating aryl chlorides.

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][12][13] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl chloride.[1]

    • Precatalysts: Consider using modern palladium precatalysts that are more stable and provide a controlled release of the active Pd(0) catalyst.

  • Solvent Choice: The solvent can significantly influence the reaction rate.

    • Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[14]

    • A mixture of an organic solvent and water (e.g., dioxane/water) can sometimes be beneficial, particularly when using inorganic bases like K₃PO₄ or K₂CO₃.[1][15]

  • Temperature: Increasing the reaction temperature (typically between 80-120 °C) can increase the reaction rate.[14][16] However, be mindful of potential side reactions at higher temperatures.

Q4: I am observing significant amounts of homocoupling byproducts. What are the causes and how can I prevent them?

A4: Homocoupling of the boronic acid is another common side reaction that leads to the formation of undesired symmetrical biaryls. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[5]

Prevention Strategies:

  • Thorough Degassing: It is crucial to ensure your reaction mixture is free of oxygen. This can be achieved by:

    • Purging the reaction vessel and solvents with an inert gas (argon or nitrogen) for an extended period.[8][17][18]

    • Using the freeze-pump-thaw technique for solvents.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂, which require in-situ reduction to the active Pd(0) species. If Pd(II) sources are used, the presence of phosphine ligands can aid in their reduction.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the aryl halide can sometimes help to favor the cross-coupling pathway.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound and an Aryl Chloride
ParameterRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.2 - 1.5 equivSlight excess to drive the reaction to completion
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Common and effective palladium sources
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands for activating aryl chlorides[19]
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Moderately strong bases to minimize protodeboronation[1]
Solvent Dioxane/H₂O (e.g., 4:1 or 10:1) or TolueneCommon solvent systems for Suzuki couplings[14][17]
Temperature 80 - 110 °CTo ensure a reasonable reaction rate
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling
Step-by-Step General Protocol for a Small-Scale Test Reaction:
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[8][18]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 2.5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Pre-catalyst Formation (if applicable): In a separate vial, dissolve the palladium source and ligand in a small amount of degassed solvent. Add this solution to the main reaction vial via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Desired Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed CheckReagents Check Reagent Purity & Inert Conditions Start->CheckReagents AnalyzeByproducts Analyze Byproducts (GC-MS/LC-MS) CheckReagents->AnalyzeByproducts Protodeboronation Protodeboronation Detected? AnalyzeByproducts->Protodeboronation Homocoupling Homocoupling Detected? AnalyzeByproducts->Homocoupling NoCompletion Incomplete Conversion? AnalyzeByproducts->NoCompletion Protodeboronation->Homocoupling No OptimizeBase Use Milder Base (K₃PO₄, Cs₂CO₃) Use Stable Boron Reagent Protodeboronation->OptimizeBase Yes Homocoupling->NoCompletion No ImproveDegassing Improve Degassing Protocol Use Pd(0) Precatalyst Homocoupling->ImproveDegassing Yes OptimizeCatalyst Use Bulky Ligand (SPhos, XPhos) Increase Temperature NoCompletion->OptimizeCatalyst Yes Success Improved Yield OptimizeBase->Success ImproveDegassing->Success OptimizeCatalyst->Success

References

Technical Support Center: Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. Here, we move beyond simple protocols to explore the causality behind common failures and provide robust solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue with my substituted phenylboronic acid?

A1: Protodeboronation is a detrimental side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophilic partner.[1][2] This is particularly problematic with phenylboronic acids containing electron-withdrawing groups, as they enhance the lability of the boronic acid moiety.[3] The reaction is often catalyzed by the base and protonolysis from residual water in the solvent.[1]

Q2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

A2: This byproduct is the result of boronic acid homocoupling, where two molecules of your phenylboronic acid react to form a symmetrical biaryl. This side reaction is primarily promoted by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid molecules catalyzed by palladium.[2][3][4] Rigorous degassing of solvents and maintaining a strictly inert atmosphere are critical to suppress this pathway.[3][4]

Q3: My reaction works well with electron-rich phenylboronic acids, but fails with electron-deficient ones. What is the underlying issue?

A3: Electron-deficient arylboronic acids are more susceptible to protodeboronation.[3] Furthermore, the transmetalation step of the Suzuki catalytic cycle is generally slower for electron-poor systems.[5] This sluggish desired reaction provides a larger window of opportunity for competing side reactions like protodeboronation to occur. To overcome this, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are often required to accelerate the rate of transmetalation.[5]

Q4: Can the choice of base significantly impact the prevalence of side reactions?

A4: Absolutely. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[6][7][8] However, strong bases, particularly hydroxides in aqueous media, can also accelerate base-catalyzed protodeboronation.[1][9] For sensitive substrates, switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, and using anhydrous conditions can often mitigate this issue.[2]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental issues, identifies the probable mechanistic causes, and provides targeted solutions.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Your starting materials are consumed, but the yield of the target biaryl is disappointingly low. Analysis of the crude reaction mixture reveals significant amounts of the protodeboronated arene.

Causality: The primary culprit is protodeboronation , which outcompetes the desired cross-coupling pathway. This is especially common under the following conditions:

  • High Temperatures & Long Reaction Times: Prolonged exposure to heat increases the rate of decomposition.[3]

  • Excess or Inappropriate Base: Strong bases like NaOH or KOH in the presence of water can aggressively promote protonolysis.[1][9]

  • Presence of Water: Water acts as the proton source for the C-H bond formation.[1]

  • Electron-Deficient Phenylboronic Acids: Substituents like -NO₂, -CN, or -CF₃ increase the susceptibility to protodeboronation.[3]

Solutions & Scientific Rationale
Solution CategorySpecific ActionRationale
Reagent & Condition Optimization Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, CsF).[2]Weaker bases are less aggressive in promoting the base-catalyzed decomposition pathway.
Use strictly anhydrous and thoroughly degassed solvents.This removes the primary proton source (water) and oxygen, which can lead to other side reactions.[3]
Lower the reaction temperature and shorten the reaction time.Minimizes the thermal decomposition of the boronic acid.[3]
Boronic Acid Stability Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][3]These derivatives provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[1]
Catalyst System Enhancement Employ a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).These advanced ligands accelerate the rate-limiting transmetalation step, allowing the desired coupling to outpace the protodeboronation side reaction.[5]
Problem 2: Significant Formation of Homocoupled Biaryl Byproduct

The reaction yields a mixture of the desired product and a biaryl formed from the coupling of two phenylboronic acid molecules.

Causality: This points to oxidative homocoupling . The key factors are:

  • Presence of Oxygen: Molecular oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that exclusively produces the homocoupled product.[2][3]

  • High Catalyst Loading: In some cases, high concentrations of palladium can favor this pathway.

Solutions & Scientific Rationale
Solution CategorySpecific ActionRationale
Inert Atmosphere Control Implement rigorous degassing of the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]This is the most critical step to remove dissolved oxygen, the primary culprit in homocoupling.[2][3]
Maintain a positive pressure of an inert gas throughout the reaction setup.Prevents atmospheric oxygen from re-entering the reaction vessel.
Catalyst Optimization Use the minimum effective catalyst loading.While ensuring the primary reaction proceeds efficiently, this can reduce the probability of side reactions.
Consider using a Pd(II) precatalyst that is activated in situ.This can sometimes provide better control over the active Pd(0) concentration.
Problem 3: Reaction Stalls with Ortho-Substituted Phenylboronic Acids

When using an ortho-substituted phenylboronic acid, the reaction is sluggish or fails completely, even under conditions that work for meta or para isomers.

Causality: The issue is steric hindrance .

  • Slow Transmetalation: The bulky ortho-substituent can sterically impede the approach of the boronic acid to the palladium center, dramatically slowing down the transmetalation step.[10][11]

  • Chelation Effects: Certain ortho-substituents (e.g., -OMe) can chelate to the palladium center, which can either be beneficial or detrimental depending on the geometry of the transition state.[10][11]

Solutions & Scientific Rationale
Solution CategorySpecific ActionRationale
Ligand Modification Use ligands with a larger "bite angle" or increased bulk (e.g., Buchwald-type biaryl phosphines).[12]These ligands can create a more open coordination sphere around the palladium atom, better accommodating the sterically demanding ortho-substituted boronic acid.
Reaction Conditions Increase the reaction temperature.Provides the necessary activation energy to overcome the higher steric barrier of the transmetalation step.
Screen different bases and solvent systems.The optimal conditions for sterically hindered couplings can be highly substrate-dependent.[13]

Mechanistic Insights: Visualizing the Pathways

Understanding the mechanisms of both the desired reaction and the common side reactions is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the productive pathway for C-C bond formation.

Suzuki_Cycle Pd0 Pd(0)L₂ center Pd0->center OxAdd Oxidative Addition OxAdd->Pd0 ArPdX Ar¹-Pd(II)L₂-X ArPdX->OxAdd Transmetalation Transmetalation Transmetalation->ArPdX ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdAr->Transmetalation RedElim Reductive Elimination RedElim->ArPdAr Product Ar¹-Ar² center->RedElim ArX_in Ar¹-X ArX_in->OxAdd Boronate_in Ar²-B(OR)₃⁻ Boronate_in->Transmetalation

Caption: The productive Suzuki-Miyaura catalytic cycle.

Side Reaction: Protodeboronation

This diagram shows how the boronic acid is consumed non-productively.

Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Fast Equilibrium Protonolysis Protonolysis (Rate-Limiting Step) Boronate->Protonolysis Product Ar-H (Side Product) Protonolysis->Product Base Base (e.g., OH⁻) Base->BoronicAcid ProtonSource Proton Source (e.g., H₂O) ProtonSource->Protonolysis

Caption: Mechanism of base-catalyzed protodeboronation.

Side Reaction: Homocoupling

This diagram illustrates the oxygen-mediated dimerization of the boronic acid.

Homocoupling Pd0 Pd(0)L₂ PdII Pd(II) Species Pd0->PdII Trans1 First Transmetalation ArPd Ar-Pd(II)L₂-B(OH)₂ Trans2 Second Transmetalation ArPdAr Ar-Pd(II)L₂-Ar RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-Ar (Homocoupled Product) RedElim->Product Oxygen O₂ Oxygen->Pd0 Oxidation BoronicAcid1 Ar-B(OH)₂ BoronicAcid1->PdII BoronicAcid2 Ar-B(OH)₂ BoronicAcid2->ArPd

Caption: Oxygen-mediated boronic acid homocoupling pathway.

Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This protocol is essential for removing dissolved oxygen to prevent catalyst deactivation and homocoupling side reactions.

  • Freeze: Place the solvent in a round-bottom flask with a sidearm and freeze it completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and thaw the solvent completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Protocol 2: Setting up a Suzuki Coupling for a Sensitive Boronic Acid

This procedure incorporates best practices to minimize protodeboronation and other side reactions.

  • Vessel Preparation: Add the aryl halide (1.0 equiv.), the boronic acid or its stable derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel with a septum, and purge with an inert gas for at least 15 minutes.

  • Solvent Addition: Add the rigorously degassed anhydrous solvent via cannula or syringe.

  • Catalyst Addition: In a separate glovebox or glove bag, weigh the palladium precatalyst and ligand. Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS. Aim for the lowest temperature and shortest time required for the consumption of the limiting reagent.

By understanding the underlying mechanisms of these common side reactions and implementing these robust troubleshooting strategies and protocols, you can significantly improve the success rate and yield of your Suzuki coupling reactions with substituted phenylboronic acids.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Reactions Involving 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Chloro-4-ethoxyphenylboronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and poisoning, common hurdles in achieving high-yield and reproducible outcomes in cross-coupling reactions. My insights are drawn from extensive experience in the field and a thorough understanding of the underlying catalytic cycles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the use of this compound in Suzuki-Miyaura cross-coupling and related reactions.

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the likely causes?

A1: A stalled or sluggish reaction is a common issue. The primary culprits are often related to the catalyst's health and the reaction conditions. Here's a breakdown of potential causes:

  • Inefficient Oxidative Addition: The carbon-chlorine bond in your aryl chloride coupling partner is relatively strong and can be difficult to break. This initial step of the catalytic cycle, oxidative addition to the Pd(0) center, is often rate-limiting.[1][2]

  • Catalyst Deactivation: The active Pd(0) catalyst can be unstable and prone to deactivation through several pathways, including:

    • Formation of Palladium Black: Agglomeration of Pd(0) particles into an inactive bulk metal is a frequent observation. This can be caused by high temperatures, slow catalysis, or the presence of oxygen.

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other forms of degradation under reaction conditions.

  • Protodeboronation of the Boronic Acid: Under basic conditions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, reducing the concentration of your nucleophile. Aryltrifluoroborates are generally more resistant to this side reaction.[1]

  • Presence of Inhibitors: Trace impurities in your reagents or solvents can act as catalyst poisons.

Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is almost certainly palladium black , which is finely divided, inactive palladium metal. Its formation signals that the catalyst is decomposing and falling out of the catalytic cycle.

  • Causes:

    • High Temperature: Can accelerate the agglomeration of palladium nanoparticles.

    • Low Ligand Concentration: Insufficient ligand can leave the palladium center exposed and prone to aggregation.

    • Presence of Oxygen: Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent oxidation of the Pd(0) catalyst.

    • Slow Catalysis: If other steps in the catalytic cycle are slow, the lifetime of the unstable Pd(0) species is prolonged, increasing the likelihood of decomposition.

  • Prevention Strategies:

    • Use Robust Ligands: Sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), can stabilize the palladium center.

    • Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand can help prevent decomposition.

    • Lower Reaction Temperature: If the reaction permits, operating at a lower temperature can mitigate agglomeration.

    • Ensure an Inert Atmosphere: Utilize freeze-pump-thaw cycles or sparge your solvents with an inert gas like argon or nitrogen.

Q3: Could impurities in my this compound be poisoning my catalyst?

A3: Yes, impurities are a significant and often overlooked source of catalyst deactivation. While specific data on impurities from the synthesis of this compound is not extensively published, we can infer potential issues based on general knowledge of boronic acid synthesis and stability.

  • Potential Catalyst Poisons:

    • Residual Halides: Inorganic halide salts from the synthesis can interfere with the catalyst. Iodide, in particular, can act as a bridging ligand to form inactive palladium dimers.

    • Oxidizing Agents: Traces of oxidizing agents can damage the phosphine ligands and the Pd(0) catalyst.

    • Heavy Metals: Contamination with other metals can interfere with the catalytic cycle.

  • Degradation Products:

    • Phenols: Although speculative, under harsh conditions, the ethoxy group could potentially be cleaved, leading to the formation of phenolic impurities. Phenols can coordinate to the palladium center and inhibit catalysis.

    • Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form, their different reactivity profiles could impact the reaction.

Q4: Are there any known side reactions of this compound that I should be aware of?

A4: The primary side reaction of boronic acids in Suzuki-Miyaura coupling is protodeboronation .[3] This is the cleavage of the C-B bond and its replacement with a C-H bond.

  • Conditions Favoring Protodeboronation:

    • High Temperatures and Prolonged Reaction Times: Increase the likelihood of this side reaction.

    • Strongly Basic and Aqueous Conditions: Can facilitate the cleavage of the C-B bond.

  • Mitigation Strategies:

    • Use of Boronate Esters or Trifluoroborates: These are generally more stable towards protodeboronation than the corresponding boronic acids.[1]

    • Anhydrous Conditions: Minimizing water content can suppress this side reaction.

    • "Slow-Release" Strategy: Using a protecting group on the boronic acid that is slowly cleaved under the reaction conditions can maintain a low concentration of the active boronic acid, thus minimizing degradation.[3]

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered in reactions involving this compound.

Guide 1: Low or No Product Yield

This is the most frequent problem. The following workflow will help you systematically identify and address the root cause.

Troubleshooting Workflow for Low/No Yield

A Low or No Yield Observed B Check for Catalyst Deactivation (e.g., Palladium Black Formation) A->B C Optimize Catalyst System: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase ligand:Pd ratio (e.g., 1.2:1) - Use a pre-catalyst B->C Yes D Inefficient Oxidative Addition? B->D No E Reaction Condition Optimization: - Increase temperature cautiously - Switch to a more reactive aryl halide (if possible, e.g., bromide or iodide) D->E Yes F Poor Reagent Quality? D->F No G Reagent Purification/Verification: - Use fresh, high-purity boronic acid - Consider using a boronate ester - Ensure solvents are anhydrous and degassed F->G Yes H Suboptimal Reaction Conditions? F->H No J Monitor for Protodeboronation by LC-MS or GC-MS G->J I Screening of Parameters: - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen anhydrous solvents (e.g., Toluene, Dioxane, THF) H->I Yes

Caption: A systematic workflow for troubleshooting low or no product yield.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh, high-quality palladium source. Pre-catalysts are often more reliable. - Ensure proper in-situ reduction of Pd(II) to Pd(0) if using a Pd(II) source.
Inefficient Oxidative Addition of the Aryl Chloride - Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos).[4] - Carefully increase the reaction temperature in 10-20 °C increments.
Catalyst Poisoning by Impurities - Use highly purified this compound. - Consider converting the boronic acid to a more stable boronate ester to facilitate purification.
Protodeboronation of Boronic Acid - Monitor the reaction mixture by LC-MS or GC-MS for the presence of 1-chloro-2-ethoxybenzene. - Use anhydrous solvents and reagents. - Consider using potassium trifluoroborate salts which are more stable.[1]
Suboptimal Reaction Conditions - Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF).
Guide 2: Formation of Palladium Black

The appearance of palladium black is a clear sign of catalyst decomposition.

Catalyst Deactivation Pathways

A Active Pd(0)L_n Catalyst B Ligand Dissociation/Degradation A->B F Oxidation by O2 A->F C Unstable 'Ligandless' Pd(0) B->C D Agglomeration C->D E Inactive Palladium Black D->E G Inactive Pd(II) Oxides F->G

Caption: Common pathways for catalyst deactivation leading to palladium black.

Potential Cause Troubleshooting Steps
Ligand Dissociation/Degradation - Use more robust, sterically demanding ligands. - Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1).
High Reaction Temperature - Lower the reaction temperature and monitor for improvement.
Presence of Oxygen - Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of argon or nitrogen throughout the reaction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for your experiments.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.2 eq.), the aryl chloride (1.0 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

    • Seal the tube with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition:

    • Add the degassed anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M in the limiting reagent) via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Protocol 2: Diagnosing Catalyst Deactivation by ICP-OES

If you suspect significant catalyst precipitation, quantifying the amount of palladium that has left the solution phase can be informative.

  • Sample Preparation:

    • After the reaction, allow the mixture to cool to room temperature.

    • Under an inert atmosphere, carefully take a known volume of the supernatant.

    • Filter the supernatant through a syringe filter to remove any suspended palladium black.

  • Digestion:

    • Digest the filtered sample in aqua regia to dissolve all palladium species.

  • Analysis:

    • Analyze the digested sample by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the concentration of soluble palladium.

  • Comparison:

    • Compare this concentration to the initial theoretical concentration of palladium to quantify the extent of precipitation.

References

Technical Support Center: Managing Homocoupling of 3-Chloro-4-ethoxyphenylboronic acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 3-Chloro-4-ethoxyphenylboronic acid and encountering challenges with the formation of the homocoupled byproduct, 3,3'-dichloro-4,4'-diethoxybiphenyl. Our goal is to provide a deep, mechanistic understanding of the problem and offer field-proven, actionable solutions to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Resolving Homocoupling

This section addresses specific issues you may be observing in your experiments. We follow a "Problem -> Probable Cause -> Solution" format to provide direct and practical advice.

Question: My primary impurity, confirmed by LC-MS and NMR, is 3,3'-dichloro-4,4'-diethoxybiphenyl. What is causing this high level of homocoupling?

Answer: The formation of a symmetrical biaryl from your boronic acid starting material is a classic side reaction in Suzuki couplings.[1][2] For your specific substrate, this points to two primary mechanistic culprits that may be operating independently or in concert:

  • Oxygen-Mediated Catalyst Oxidation: The most common cause is the presence of dissolved oxygen in your reaction mixture.[1][3] The active Pd(0) catalyst can be oxidized by O₂ to a Pd(II) species. This Pd(II) complex is not only off-cycle for the desired cross-coupling but is also a primary promoter of homocoupling, where it stoichiometrically couples two molecules of the boronic acid to regenerate the Pd(0) catalyst.[2][4]

  • Pd(II) Precatalyst Inefficiency: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, homocoupling can occur during the initial in situ reduction to the active Pd(0) state.[2][5] In this scenario, the Pd(II) precatalyst itself reacts directly with the boronic acid before the desired catalytic cycle can be efficiently established.[6]

Effectively troubleshooting this issue requires a systematic approach to first identify and then eliminate the root cause. The following workflow provides a logical path for diagnosing and resolving the problem.

G start High Homocoupling of This compound Detected check_o2 Step 1: Evaluate Oxygen Exclusion Is the reaction rigorously deoxygenated? start->check_o2 improve_degas Implement Enhanced Degassing Protocol (Subsurface Sparge or Freeze-Pump-Thaw) check_o2->improve_degas Yes, but issue persists check_catalyst Step 2: Analyze Palladium Source Are you using a Pd(II) precatalyst? check_o2->check_catalyst No, degassing is minimal improve_degas->check_catalyst switch_pd0 Switch to a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_catalyst->switch_pd0 Yes add_reductant Optional: Add Mild Reductant (e.g., Potassium Formate) with Pd(II) source check_catalyst->add_reductant Alternative check_base Step 3: Optimize Base Selection Are you using a strong base (e.g., NaOH)? check_catalyst->check_base No, using Pd(0) switch_pd0->check_base add_reductant->check_base switch_base Switch to a Weaker, Non-Hydroxide Base (e.g., K₃PO₄, K₂CO₃, CsF) check_base->switch_base Yes check_params Step 4: Refine Reaction Parameters Is the reaction still suboptimal? check_base->check_params No switch_base->check_params optimize_ligand Optimize Ligand (Use bulky, electron-rich phosphines like SPhos) check_params->optimize_ligand Yes end_node Homocoupling Minimized Yield Optimized check_params->end_node No, problem solved slow_addition Implement Slow Addition of Boronic Acid optimize_ligand->slow_addition slow_addition->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling versus the desired Suzuki cross-coupling?

A1: Both pathways originate from the same palladium catalyst, but they diverge based on the state of the palladium (Pd(0) vs. Pd(II)) and the available reactants. The desired Suzuki-Miyaura catalytic cycle relies on a Pd(0) species, while the primary homocoupling pathway is driven by Pd(II).[4][5]

The diagram below illustrates the desired catalytic cycle in competition with the homocoupling side reaction. The key to a successful reaction is to maximize the rate of the inner catalytic cycle while suppressing the off-cycle Pd(II)-mediated pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle (Pd(0)/Pd(II)) cluster_homocoupling Homocoupling Side Reaction (Pd(II) Mediated) pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add k_suzuki pd_ii Pd(II)X₂ pd0->pd_ii Oxidation (O₂) arpdxl2 Ar-Pd(II)L₂-X ox_add->arpdxl2 k_suzuki trans1 First Transmetalation (Ar'B(OH)₂) + Base transmetal Transmetalation (Ar'B(OH)₂) + Base arpdxl2->transmetal k_suzuki arpdx Ar'-Pd(II)X arpdar_pdl2 Ar-Pd(II)L₂-Ar' transmetal->arpdar_pdl2 k_suzuki red_elim Reductive Elimination arpdar_pdl2->red_elim k_suzuki red_elim->pd0 k_suzuki product red_elim->product Ar-Ar' (Desired Product) pd_ii->trans1 k_homo trans1->arpdx k_homo trans2 Second Transmetalation (Ar'B(OH)₂) + Base arpdx->trans2 k_homo arpdar_pd Ar'-Pd(II)-Ar' trans2->arpdar_pd k_homo red_elim_homo Reductive Elimination arpdar_pd->red_elim_homo k_homo pd_ii_regen Pd(0)L₂ red_elim_homo->pd_ii_regen k_homo byproduct red_elim_homo->byproduct Ar'-Ar' (Homocoupled Product) pd_ii_regen->pd0 Regenerates Active Catalyst

Caption: Competing pathways of Suzuki coupling and homocoupling.

Q2: How does my choice of palladium precatalyst—Pd(0) vs. Pd(II)—affect homocoupling?

A2: This choice is critical.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts enter the desired catalytic cycle directly.[6] This minimizes the initial concentration of Pd(II) species that could initiate homocoupling, making them an excellent first choice when this side reaction is a concern.

Q3: Which base is optimal for suppressing homocoupling with this compound?

A3: The base plays the essential role of activating the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[7][8][9] However, strong bases, particularly hydroxides, can sometimes accelerate unwanted side reactions.[8] For substrates prone to homocoupling, weaker inorganic bases are generally preferred.[10]

BaseTypeTypical EquivalentsRemarks
K₃PO₄ Weak Inorganic2.0 - 3.0Often an excellent choice. Its moderate basicity and high solubility in aqueous mixtures are beneficial.
K₂CO₃ / Cs₂CO₃ Weak Inorganic2.0 - 3.0Very common and effective. Cesium carbonate can be advantageous for difficult couplings.
KF / CsF Fluoride Source2.0 - 3.0Fluoride ions are believed to activate the boronic acid uniquely and can be effective at suppressing side reactions.[8]
NaOH / KOH Strong Hydroxide2.0 - 3.0Use with caution. High basicity can promote side reactions, including homocoupling and substrate degradation.[8]
Organic Bases (Et₃N) Amine Base3.0 - 4.0Generally less effective for activating boronic acids in this context and not typically recommended.

Recommendation: Start with potassium phosphate (K₃PO₄) as it provides a good balance of reactivity and selectivity, often minimizing homocoupling.

Q4: What is the role of the phosphine ligand in preventing this side reaction?

A4: The phosphine ligand is not a passive spectator; it critically influences the entire catalytic cycle.[11] For preventing homocoupling, bulky and electron-rich phosphine ligands are highly advantageous.

  • Accelerated Reductive Elimination: These ligands promote the final, product-forming step (reductive elimination) of the desired Suzuki cycle.[6] By making this step faster, the palladium intermediate spends less time in the system, reducing the opportunity for side reactions to occur.

  • Stabilization of Pd(0): They effectively stabilize the active Pd(0) state, disfavoring the oxidation to the problematic Pd(II) state.

For challenging couplings, consider moving beyond simple PPh₃ to more advanced Buchwald-type ligands like SPhos or XPhos , which have proven effective in minimizing side reactions.[12][13]

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Suppressing Homocoupling

This protocol incorporates multiple best practices to minimize the formation of 3,3'-dichloro-4,4'-diethoxybiphenyl.

Materials:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, maintaining a 2:1 ligand-to-palladium metal ratio)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Degassing: In a separate flask, degas the Dioxane/Water solvent mixture by bubbling argon or nitrogen gas through it with vigorous stirring for at least 30-60 minutes. Subsurface sparging is highly effective.[4][14]

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, prepare a separate solution or mixture of the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.

  • Reaction Assembly: Transfer the degassed solvent to the Schlenk flask containing the reagents via cannula. Stir for 5 minutes to ensure dissolution/suspension.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) under a positive pressure of inert gas and monitor by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.[15]

Protocol 2: Analytical Procedure for Reaction Monitoring

Regularly monitoring the reaction is crucial to avoid prolonged heating which can promote side reactions.

  • Sampling: Under a positive flow of inert gas, withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing ~1 mL of ethyl acetate and ~1 mL of water. Vortex thoroughly.

  • TLC Analysis: Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Visualize under UV light. The homocoupled byproduct will typically have a different Rf value than the desired cross-coupled product.

  • LC-MS Analysis: For quantitative analysis, dilute the organic layer and inject it into an LC-MS. The mass difference between your desired product and the homocoupled byproduct will be significant, allowing for clear identification and integration of peak areas to determine the product-to-byproduct ratio.

By implementing these diagnostic and procedural controls, you can effectively manage the homocoupling of this compound and achieve high yields of your desired cross-coupled product.

References

Validation & Comparative

3-Chloro-4-ethoxyphenylboronic acid vs. its MIDA ester in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling: 3-Chloro-4-ethoxyphenylboronic Acid vs. Its MIDA Ester

A Senior Application Scientist's Field Guide to Boron Reagents in Modern Cross-Coupling

For the contemporary researcher in medicinal and materials chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical decision point that dictates not only the success of the immediate reaction but also the overarching synthetic strategy. This guide provides an in-depth, data-supported comparison of a classic reagent, this compound, and its N-methyliminodiacetic acid (MIDA) protected counterpart. We will move beyond simple protocols to dissect the fundamental chemical principles that govern their performance, enabling you to make informed, strategic decisions in your synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide or pseudohalide. The catalytic cycle, while intricate, hinges on a critical transmetalation step. For this to occur, the boron atom must be sufficiently Lewis acidic to interact with the palladium center, facilitating the transfer of its organic moiety.[3][4] This mechanistic nuance is the entire basis for the divergent behaviors of free boronic acids and their MIDA esters.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product R¹-R² (Coupled Product) trans_complex->re_product start R¹-X (Organohalide) start->oa_complex boron R²-B(OH)₂ (Boronic Acid) + Base boron->trans_complex

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Introducing the Competitors: Structure Defines Function

The fundamental difference between this compound and its MIDA ester lies in the hybridization and coordination of the boron atom. This structural distinction is the root cause of their profoundly different chemical properties.

  • This compound: Features a trigonal planar, sp²-hybridized boron atom. This configuration leaves a vacant p-orbital, which is essential for the Lewis acid-base interaction required for transmetalation in the Suzuki cycle.[5] However, this reactivity comes at the cost of stability.

  • This compound MIDA ester: The boron atom is complexed by the tridentate N-methyliminodiacetic acid (MIDA) ligand, forcing it into a tetrahedral, sp³-hybridized state.[3][6] This coordinative shielding of the boron center dramatically reduces its Lewis acidity, rendering it inert to anhydrous cross-coupling conditions.[3]

Structural_Comparison cluster_0 This compound cluster_1 This compound MIDA ester a a label_a sp² Hybridized Boron (Reactive) b b label_b sp³ Hybridized Boron (Protected)

Figure 2: Structural comparison highlighting boron hybridization.

Head-to-Head Comparison: A Multi-Faceted Analysis

The choice between these two reagents is a classic trade-off between immediate reactivity and long-term stability and synthetic versatility.

FeatureThis compoundThis compound MIDA EsterRationale & Expert Insight
Physical Form White to off-white solid.[7]Free-flowing, crystalline white solid.[8]MIDA esters are generally more crystalline and easier to handle than their corresponding boronic acids, which can be amorphous or prone to dehydration to form boroxines.
Shelf Stability Prone to decomposition via protodeboronation, oxidation, and polymerization over time, especially if impure.[9]Indefinitely stable at the benchtop under air.[3][10]The sp³ hybridization of the MIDA boronate protects the C-B bond from common degradation pathways, making it a far superior format for long-term storage and use as a building block.[11]
Purification Cannot be purified by standard silica gel chromatography.Fully compatible with silica gel chromatography.[5][10]This is a transformative advantage. The ability to purify MIDA boronates via chromatography allows for the synthesis of highly complex and pure building blocks that would be impossible to isolate as free boronic acids.[5]
Anhydrous Coupling Highly reactive.Unreactive, even at elevated temperatures (up to 80 °C).[3]In a competition experiment, a free boronic acid showed a 24:1 reaction preference over a MIDA boronate, demonstrating the efficacy of MIDA as a protecting group.[3]
Aqueous Coupling Reactive, but can decompose under basic, heated conditions, lowering yields.[9][12]Requires aqueous base for deprotection before coupling can occur.[3]The MIDA ester acts as a "pro-drug," releasing the active boronic acid upon hydrolysis.

The "Slow-Release" Phenomenon: Turning Stability into an Advantage

While the inertness of MIDA boronates seems like a disadvantage, it is the key to their most powerful application: slow-release cross-coupling.[9][13] Many boronic acids, particularly heteroaryl and vinyl species, are notoriously unstable and decompose faster than they can couple, especially with challenging electrophiles like aryl chlorides.[9]

By using a mild base like potassium phosphate (K₃PO₄) in an aqueous co-solvent, the MIDA ester hydrolyzes slowly over the course of the reaction. This maintains a very low, steady-state concentration of the active boronic acid.[9][13] This concentration is high enough to participate in the catalytic cycle but low enough to suppress decomposition pathways like protodeboronation.[6][14] This strategy transforms previously inefficient couplings into high-yielding reactions.[9][13]

Quantitative Performance Data: A Representative Comparison

While a direct published head-to-head study for this specific substrate is not available, we can construct a representative experimental comparison based on well-established principles.[9][15]

EntryBoron ReagentCoupling PartnerConditionsTypical Yield
1Boronic Acid4-BromoanisolePd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80 °C, 2h85-95%
2MIDA Ester4-BromoanisolePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C, 12h90-98%
3Boronic Acid4-ChloroanisolePd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 24h30-50%
4MIDA Ester4-ChloroanisolePd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 24h75-85%

Analysis:

  • With a reactive coupling partner like 4-bromoanisole (Entry 1 vs. 2), both reagents perform well, though the MIDA ester may require a longer reaction time for the initial deprotection.

  • The true difference emerges with a less reactive partner like 4-chloroanisole (Entry 3 vs. 4). Under these more forcing conditions, the free boronic acid has significant time to decompose, leading to a much lower yield.[9] The slow-release of the boronic acid from the MIDA ester ensures its efficient utilization, resulting in a dramatically higher yield.[9][13]

Experimental Protocols

The following protocols are designed to be self-validating systems for a standard Suzuki-Miyaura coupling.

Workflow Diagram

Workflow cluster_acid Protocol A: Boronic Acid cluster_mida Protocol B: MIDA Ester start Start a1 Weigh boronic acid, aryl halide, catalyst, ligand, and base into flask. start->a1 b1 Weigh MIDA ester, aryl halide, catalyst, ligand, and base into flask. (Can be done on the bench) start->b1 a2 Purge flask with inert gas (Ar or N₂). a1->a2 a3 Add degassed solvents. a2->a3 a4 Heat to reaction temperature. a3->a4 end_node Reaction Monitoring, Workup, & Purification a4->end_node b2 Add solvents (no degassing needed for initial setup). b1->b2 b3 Purge reaction mixture with inert gas. b2->b3 b4 Heat to reaction temperature. b3->b4 b4->end_node

Figure 3: Comparative experimental workflow.

Protocol A: Suzuki Coupling with this compound

This protocol is for the coupling of this compound (1.2 equiv) with a generic aryl bromide (1.0 equiv).

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Causality Note: The boronic acid is used in slight excess to compensate for any potential homocoupling or protodeboronation. K₂CO₃ is a standard base for activating the boronic acid.[4]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of solvents, such as Toluene (8 mL) and Water (2 mL), via cannula or syringe.

    • Causality Note: Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. Water is necessary for the base to be effective and to facilitate the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Slow-Release Suzuki Coupling with this compound MIDA Ester

This protocol is for the coupling of the MIDA ester (1.1 equiv) with a generic aryl chloride (1.0 equiv), demonstrating its utility with less reactive partners.

  • Reagent Preparation: To a vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 1.0 mmol), this compound MIDA ester (1.1 mmol, 1.1 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

    • Causality Note: MIDA esters can be weighed on the open bench due to their air stability. K₃PO₄ is the preferred mild base for promoting slow hydrolysis of the MIDA ester.[9] A more active catalyst/ligand system is often required for less reactive aryl chlorides.

  • Solvent Addition: Add 1,4-Dioxane (5 mL) and Water (1 mL).

  • Inert Atmosphere: Seal the vial and sparge the mixture with argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction may require 12-24 hours for complete conversion. Monitor by LC-MS.

    • Causality Note: The extended reaction time is necessary to allow for the slow hydrolysis of the MIDA ester and subsequent coupling.[5]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between this compound and its MIDA ester is a strategic one, guided by the specific demands of your synthesis.

  • Choose this compound for:

    • Rapid, straightforward couplings with reactive partners (aryl iodides, bromides, or activated triflates).

    • Situations where long-term storage is not a concern and the material can be used shortly after purchase or synthesis.

    • Cost-sensitive, large-scale syntheses where the additional step to make the MIDA ester is not desirable, provided the coupling is efficient.

  • Choose this compound MIDA Ester for:

    • Iterative Cross-Coupling: When the boron-containing fragment must be carried through multiple synthetic steps. The MIDA group's stability to a wide range of reagents is its greatest asset here.[5][11]

    • Challenging Couplings: When using unreactive electrophiles (aryl chlorides) or when side reactions like protodeboronation are a concern. The slow-release methodology provides a significant advantage in these cases.[9][13]

    • Building Block Libraries: For creating a collection of well-characterized, pure, and shelf-stable boronic acid surrogates that are ready for use in arrays or medicinal chemistry campaigns.[10]

Ultimately, the MIDA boronate is not merely a substitute but a superior evolution of the boronic acid for applications demanding stability, purity, and performance under challenging conditions. While the free boronic acid remains a workhorse for simple transformations, the MIDA ester provides a robust and versatile platform for enabling complex molecular construction.

References

A Comparative Guide to the Reactivity of 3-Chloro-4-ethoxyphenylboronic Acid and Its Trifluoroborate Salt in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science. The choice of the organoboron reagent is a critical parameter influencing the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of two closely related yet distinct nucleophilic partners: 3-Chloro-4-ethoxyphenylboronic acid and its corresponding potassium trifluoroborate salt. We will delve into the fundamental differences in their stability, handling, and reactivity, supported by established chemical principles and representative experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Boron Reagents: Stability vs. Reactivity

The primary distinction between boronic acids and their trifluoroborate salt counterparts lies in the coordination state of the boron atom. This compound features a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital, which is key to its reactivity but also the source of its inherent instability. In contrast, the potassium trifluoroborate salt possesses a tetracoordinate, sp³-hybridized boron atom, forming a stable anionic complex.[1][2] This structural difference has profound implications for their practical application in the laboratory.

This compound , like many of its congeners, is susceptible to several decomposition pathways that can compromise its purity and impact the stoichiometry of the reaction.[3] One common issue is the propensity to form cyclic trimeric anhydrides known as boroxines through intermolecular dehydration.[2] Furthermore, the Lewis acidic nature of the boron center makes it prone to protodeboronation, a process where the carbon-boron bond is cleaved, particularly in the presence of moisture or protic solvents.[4]

On the other hand, potassium 3-chloro-4-ethoxyphenyltrifluoroborate is a crystalline, free-flowing solid that exhibits significantly enhanced stability to both air and moisture.[1][2] This robustness allows for long-term storage without special precautions and simplifies handling in the laboratory.[1] The tetracoordinate nature of the boron atom effectively "protects" it from the degradation pathways that affect the boronic acid.[5] This inherent stability often translates to more consistent and reproducible results in cross-coupling reactions.

Mechanistic Nuances in Suzuki-Miyaura Coupling

While the trifluoroborate salt is more stable, it is generally considered a "pro-nucleophile" that must be activated in situ to participate in the Suzuki-Miyaura catalytic cycle. The prevailing mechanism suggests that under the basic aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid.[6][7] This "slow release" of the active boronic acid can be advantageous as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing side reactions such as homocoupling of the boronic acid.[6]

The catalytic cycle, in essence, converges on the same key steps for both reagents following the generation of the boronic acid from the trifluoroborate salt. The cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[8]

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

FeatureThis compoundPotassium 3-Chloro-4-ethoxyphenyltrifluoroborate
Stability & Handling Prone to boroxine formation and protodeboronation; may require storage under inert atmosphere.[2][3]Highly stable, crystalline solid; easy to handle and store.[1][2]
Stoichiometry Often requires an excess (1.1-1.5 equivalents) to compensate for potential degradation.[9]Can often be used in near-stoichiometric amounts (1.0-1.2 equivalents).[4]
Reaction Conditions Generally couples under a wide range of standard Suzuki conditions.[9]Requires aqueous basic conditions for hydrolysis to the active boronic acid.[10]
Reaction Rate Can be faster initially due to the immediate availability of the active species.May exhibit an induction period due to the requisite hydrolysis step.[6]
Yield & Purity Yields can be variable depending on the purity of the boronic acid and reaction conditions.Often provides more consistent and reproducible high yields due to enhanced stability.[5]
Functional Group Tolerance Generally good, but the Lewis acidic nature can sometimes interfere with sensitive functional groups.Excellent, as the protected nature of the trifluoroborate can prevent unwanted side reactions.

Experimental Protocols: Representative Methodologies

The following protocols are representative for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids and aryltrifluoroborates. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the coupling of arylboronic acids with aryl halides.[9][11]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Potassium 3-Chloro-4-ethoxyphenyltrifluoroborate

This protocol is based on established methods for the cross-coupling of potassium aryltrifluoroborates.[1][3]

Materials:

  • Potassium 3-chloro-4-ethoxyphenyltrifluoroborate

  • Aryl chloride (e.g., 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, combine potassium 3-chloro-4-ethoxyphenyltrifluoroborate (1.05 mmol), the aryl chloride (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add toluene (5 mL) and deionized water (0.5 mL).

  • Degas the mixture by sparging with argon for 15 minutes.

  • In a separate vial under argon, add palladium(II) acetate (0.02 mmol) and RuPhos (0.04 mmol).

  • Add the catalyst and ligand to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the mixture in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Chemical Landscape

To better understand the relationship between the two boron reagents and the experimental workflow, the following diagrams are provided.

G cluster_equilibrium In-situ Equilibrium cluster_suzuki Suzuki-Miyaura Cycle BoronicAcid R-B(OH)₂ (this compound) Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Trifluoroborate K⁺[R-BF₃]⁻ (Trifluoroborate Salt) Trifluoroborate->BoronicAcid + H₂O - 3F⁻, - K⁺ Transmetalation Transmetalation Boronate->Transmetalation [Ar-Pd-X-L₂]

Caption: Equilibrium between the trifluoroborate salt and the active boronic acid species.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boron Reagent, Aryl Halide, and Base Solvent Add Solvent and Water Reagents->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Extract Aqueous Workup & Extraction Monitor->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

Both this compound and its potassium trifluoroborate salt are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is a trade-off between reactivity and stability. The boronic acid is the directly active species but suffers from handling and stability issues. The trifluoroborate salt offers superior stability, ease of handling, and often more reproducible results, acting as a convenient precursor to the active boronic acid under the reaction conditions. For applications where robustness, long-term storage, and high reproducibility are paramount, such as in high-throughput screening and process development, the trifluoroborate salt presents a compelling advantage. Conversely, for rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purification, it remains a viable and effective option.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to Suzuki Coupling for 3-Chloro-4-Ethoxy-Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the biaryl motif is a cornerstone of molecular design. Specifically, substituted scaffolds like 3-chloro-4-ethoxy-biaryls are prevalent in drug candidates and functional materials. While the Nobel Prize-winning Suzuki-Miyaura coupling is a dominant force in carbon-carbon bond formation, its reliance on boronic acids—which can be prone to instability and protodeboronation—necessitates a well-stocked arsenal of alternative methods.[1][2]

This guide provides a comparative analysis of viable alternatives to the Suzuki coupling for synthesizing 3-chloro-4-ethoxy-biaryls. We will move beyond a simple listing of reactions to dissect the mechanistic nuances, practical advantages, and inherent limitations of each method, supported by experimental data and protocols to inform your synthetic strategy.

The Challenge: Synthesizing 3-Chloro-4-Ethoxy-Biaryls

The target scaffold presents a specific electronic challenge. The 4-ethoxy group is electron-donating, while the 3-chloro group is electron-withdrawing and introduces steric hindrance at the ortho position. An ideal coupling method must be robust enough to handle these competing electronic effects and overcome potential steric barriers, all while maintaining high functional group tolerance.

Palladium-Catalyzed Cross-Coupling: A Comparative Overview

Most modern biaryl syntheses rely on palladium catalysis. The general catalytic cycle involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic partner, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The primary difference between the major named reactions lies in the identity of the organometallic nucleophile.

Workflow Comparison of Major Cross-Coupling Reactions

The following diagram illustrates the generalized workflows, highlighting the key difference in the preparation of the organometallic coupling partner for each method.

G cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling cluster_hiyama Hiyama Coupling s_start Aryl Halide (Ar-X) s_couple Pd-Catalyzed Coupling (Base, Solvent) s_start->s_couple s_boryl Aryl Boronic Acid/Ester (Ar'-B(OR)2) s_boryl->s_couple s_product Biaryl (Ar-Ar') s_couple->s_product n_start Aryl Halide (Ar-X) n_couple Pd-Catalyzed Coupling (Solvent) n_start->n_couple n_lith Aryl Halide/Triflate (Ar'-X) -> Aryllithium/Grignard n_zinc Transmetalation with ZnX2 -> Organozinc (Ar'-ZnX) n_lith->n_zinc n_zinc->n_couple n_product Biaryl (Ar-Ar') n_couple->n_product st_start Aryl Halide (Ar-X) st_couple Pd-Catalyzed Coupling (Solvent, +/- Additive) st_start->st_couple st_lith Aryl Halide/Triflate (Ar'-X) -> Aryllithium/Grignard st_tin Reaction with R3SnCl -> Organostannane (Ar'-SnR3) st_lith->st_tin st_tin->st_couple st_product Biaryl (Ar-Ar') st_couple->st_product h_start Aryl Halide (Ar-X) h_couple Pd-Catalyzed Coupling (Fluoride/Base Activator) h_start->h_couple h_sila Organosilane (Ar'-SiR3) h_sila->h_couple h_product Biaryl (Ar-Ar') h_couple->h_product

Caption: Comparative workflow of major cross-coupling reactions.

In-Depth Analysis of Suzuki Alternatives

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic partners in palladium-catalyzed cross-coupling.[3] This heightened reactivity often translates to milder reaction conditions and exceptional functional group tolerance.[4][5]

Mechanism: The catalytic cycle is classic for palladium cross-coupling. The key transmetalation step is typically fast and efficient.

Negishi_Cycle pd0 LnP-Pd(0) pd2_add Ar-Pd(II)-X (LnP) pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' (LnP) pd2_add->pd2_trans Transmetalation (Ar'-ZnX) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Catalytic cycle of the Negishi coupling.

  • Advantages:

    • High Reactivity: Often proceeds at room temperature, even with challenging substrates like aryl chlorides.[5]

    • Excellent Functional Group Tolerance: Organozinc reagents tolerate esters, ketones, nitriles, and amides well.[6]

    • Reduced Homocoupling: Compared to Grignard reagents in Kumada coupling, organozincs are less prone to homocoupling.

  • Disadvantages:

    • Reagent Preparation: Organozinc reagents are typically prepared in situ from air- and moisture-sensitive precursors like organolithiums or Grignard reagents, requiring inert atmosphere techniques.[6]

    • Limited Commercial Availability: A wide variety of functionalized organozinc reagents are not as commercially available as boronic acids.

  • Applicability to 3-Chloro-4-Ethoxy-Biaryls: The Negishi coupling is an excellent candidate. The reaction's tolerance for both electron-withdrawing (Cl) and electron-donating (OEt) groups, coupled with its effectiveness for sterically hindered substrates, makes it highly suitable.[5]

Stille Coupling

The Stille coupling employs organostannanes (organotin compounds). It was one of the first broadly applicable cross-coupling methods developed and is known for its reliability and wide substrate scope.[7][8]

Mechanism: The mechanism is analogous to other palladium-catalyzed couplings. A key feature is that the transmetalation step can sometimes be the rate-limiting step and may require additives like Cu(I) salts or fluoride ions to accelerate the reaction.[7][8]

Stille_Cycle pd0 LnP-Pd(0) pd2_add Ar-Pd(II)-X (LnP) pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' (LnP) pd2_add->pd2_trans Transmetalation (Ar'-SnR3) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Catalytic cycle of the Stille coupling.

  • Advantages:

    • Reagent Stability: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[7]

    • Broad Functional Group Tolerance: The reaction conditions are typically neutral, tolerating a wide array of functional groups.[9]

    • No Base Required: Unlike Suzuki coupling, the Stille reaction does not typically require a base, which can be beneficial for base-sensitive substrates.

  • Disadvantages:

    • Toxicity: The primary drawback is the high toxicity of organotin compounds and byproducts.[8] Their removal from the final product can be challenging, which is a significant concern in pharmaceutical development.

    • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of toxic tin waste, posing environmental and disposal issues.[9]

  • Applicability to 3-Chloro-4-Ethoxy-Biaryls: While mechanistically feasible, the Stille coupling is often avoided in drug development pipelines due to tin toxicity concerns. However, for early-stage discovery or materials science where purification methods can be rigorous, it remains a powerful and reliable option.

Hiyama Coupling

The Hiyama coupling utilizes organosilanes as the organometallic partner. It is considered a greener alternative to Stille coupling, as organosilicon byproducts are non-toxic.[10]

Mechanism: A key difference in the Hiyama coupling is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base.[10] This activator forms a hypervalent, pentacoordinate silicate species, which is sufficiently nucleophilic to undergo transmetalation with the palladium center.[10]

Hiyama_Cycle pd0 LnP-Pd(0) pd2_add Ar-Pd(II)-X (LnP) pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' (LnP) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product silane Ar'-SiR3 act_silane [Ar'-SiR3(Nu)]⁻ (Activated Silane) silane->act_silane Activation (e.g., F⁻, OH⁻) act_silane->pd2_add

Caption: Catalytic cycle of the Hiyama coupling.

  • Advantages:

    • Low Toxicity: Organosilanes and their byproducts are generally non-toxic and environmentally benign.[10]

    • Reagent Stability: Many organosilanes are stable to air, moisture, and chromatography.

    • Availability: A wide range of organosilanes are commercially available or readily prepared.

  • Disadvantages:

    • Activator Requirement: The need for a stoichiometric activator (often fluoride) can sometimes be incompatible with sensitive functional groups (e.g., silyl protecting groups).

    • Reaction Conditions: Can sometimes require higher temperatures compared to Negishi or Stille couplings.

  • Applicability to 3-Chloro-4-Ethoxy-Biaryls: The Hiyama coupling is a very strong alternative. Modern protocols have demonstrated high efficiency for coupling aryl chlorides, which are often less reactive.[11][12] The reaction is compatible with the chloro and ethoxy functionalities.

Other Notable Methods
  • Ullmann Reaction: This classic copper-catalyzed homocoupling of aryl halides is one of the oldest methods for biaryl synthesis.[13][14] While traditionally requiring harsh conditions (high temperatures), modern ligand-assisted protocols have made it more practical.[15][16] It is particularly useful for synthesizing symmetrical biaryls but can be adapted for unsymmetrical products.[14]

  • C-H Activation/Arylation: Representing the cutting edge of cross-coupling, these methods forge C-C bonds by directly functionalizing an aryl C-H bond, avoiding the need to pre-install a halide or organometallic handle on one of the coupling partners.[17][18][19] This approach is highly atom-economical. However, controlling regioselectivity can be a major challenge, often requiring directing groups on the substrate.[20]

Quantitative Performance Comparison

The table below summarizes typical experimental parameters for the synthesis of functionalized biaryls using different coupling methods. Yields and conditions are highly substrate-dependent, but this provides a general comparison.

FeatureSuzuki CouplingNegishi CouplingStille CouplingHiyama Coupling
Organometallic Ar-B(OR)₂Ar-ZnXAr-SnR₃Ar-SiR₃
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dba)₂, Pd(P(t-Bu)₃)₂Pd(PPh₃)₄Pd(OAc)₂, PdCl₂(dppf)
Typical Base/Activator K₂CO₃, Cs₂CO₃, K₃PO₄None requiredNone (Cu(I) additive)TBAF, NaOH
Temperature 60-110 °C25-100 °C80-120 °C70-120 °C
Key Advantage Low toxicity, commercial reagentsHigh reactivity, functional group toleranceAir/moisture stable reagentsLow toxicity, stable reagents
Key Disadvantage Boronic acid instabilityAir/moisture sensitive precursorsHigh toxicity of tin reagentsRequires activator
Typical Yields 70-95%75-98%70-95%70-95%

Experimental Protocols

The following protocols are adapted from established literature procedures and serve as a starting point for the synthesis of a model 3-chloro-4-ethoxy-biaryl system.

Protocol 1: Negishi Coupling of 2-Chloro-4-iodo-1-ethoxybenzene with an Arylzinc Reagent

This protocol is based on general methods for Negishi coupling that demonstrate high functional group tolerance.[3][5][21]

Objective: To synthesize 3-chloro-4-ethoxy-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-methoxybenzene (or other desired aryl bromide)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Zinc chloride (ZnCl₂), 1.0 M in THF

  • 2-Chloro-4-iodo-1-ethoxybenzene

  • Pd[P(t-Bu)₃]₂ (Palladium catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate, Brine, Anhydrous MgSO₄

Procedure:

  • Preparation of the Organozinc Reagent (Inert Atmosphere):

    • To a flame-dried, argon-purged flask, add anhydrous THF (20 mL) and the aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1.1 mmol).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 mmol, 0.44 mL of 2.5 M solution) dropwise. Stir for 30 minutes at -78 °C.

    • Add ZnCl₂ (1.2 mmol, 1.2 mL of 1.0 M solution in THF) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Scientist's Note: The sequential addition at low temperature is crucial for generating the aryllithium intermediate cleanly, which is then transmetalated to the more stable and less reactive arylzinc species.

  • Cross-Coupling Reaction:

    • In a separate argon-purged flask, dissolve 2-chloro-4-iodo-1-ethoxybenzene (1.0 mmol) and Pd[P(t-Bu)₃]₂ (0.02 mmol, 2 mol%) in anhydrous THF (10 mL).

    • Add the freshly prepared arylzinc solution from step 1 via cannula to the palladium/aryl iodide mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or GC-MS. Scientist's Note: The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ accelerates the oxidative addition of the aryl halide and the final reductive elimination step, enabling the reaction to proceed efficiently at room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired 3-chloro-4-ethoxy-biaryl.

Protocol 2: Hiyama Coupling of an Aryl Chloride with an Aryltrifluorosilane

This protocol is based on the highly efficient methods developed for coupling less reactive aryl chlorides using specific palladium/ligand systems.[11][12]

Objective: To synthesize a 3-chloro-4-ethoxy-biaryl derivative.

Materials:

  • 1-Chloro-3-bromo-4-ethoxybenzene (or other aryl chloride)

  • Phenyltrifluorosilane (or other desired aryltrifluorosilane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium fluoride (KF)

  • 18-Crown-6

  • Anhydrous tert-Butanol (t-BuOH)

  • Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), XPhos (0.03 mmol, 3 mol%), the aryl chloride (1.0 mmol), the aryltrifluorosilane (1.5 mmol), KF (3.0 mmol), and 18-crown-6 (0.1 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous t-BuOH (5 mL) via syringe. Scientist's Note: XPhos is a bulky biaryl monophosphine ligand that forms a highly active catalyst capable of facilitating the challenging oxidative addition of aryl chlorides.[11] 18-Crown-6 is used to solubilize the potassium fluoride, increasing the effective concentration of the fluoride activator in the organic solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to afford the target biaryl compound.

Conclusion and Recommendations

For the synthesis of 3-chloro-4-ethoxy-biaryls, several powerful alternatives to Suzuki coupling exist.

  • For Maximum Reactivity and Functional Group Tolerance: The Negishi coupling is often the superior choice, especially when dealing with complex substrates or when mild, room-temperature conditions are paramount. Its main drawback is the requirement for handling sensitive organometallic precursors.

  • For a "Greener" and More Practical Approach: The Hiyama coupling offers an excellent balance of reactivity and safety. The non-toxic nature of the silicon reagents makes it particularly attractive for applications where residual metal toxicity is a concern, such as in late-stage pharmaceutical synthesis.

  • For Reliability (with a Caveat): The Stille coupling remains a robust and predictable reaction. However, the severe toxicity of tin compounds should relegate its use to situations where other methods fail and stringent purification and waste disposal protocols are in place.

Ultimately, the choice of method depends on a careful evaluation of the specific substrate, project stage, available resources, and safety considerations. By understanding the nuances of each of these powerful reactions, researchers can develop more efficient and robust synthetic routes to valuable biaryl compounds.

References

A Researcher's Guide to the Suzuki Coupling Mechanism: A DFT Perspective on 3-Chloro-4-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] While the reaction is known for its versatility and mild conditions, a deep, mechanistic understanding is paramount for optimizing reaction outcomes, especially with electronically complex substrates.[1][2][3] This guide delves into the mechanism of the Suzuki coupling, specifically focusing on the reaction with 3-Chloro-4-ethoxyphenylboronic acid, through the powerful lens of Density Functional Theory (DFT) studies.

DFT calculations have become crucial for elucidating the intricate steps and transient intermediates of catalytic cycles that are often difficult to capture experimentally.[3] By modeling the reaction at a quantum mechanical level, we can dissect the energetic landscape of the entire process, identify rate-determining steps, and rationalize the influence of substituents on reactivity.

The Suzuki Catalytic Cycle: A Three-Act Drama

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst and comprising three main stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The journey of the catalyst and reactants through this cycle dictates the efficiency and success of the C-C bond formation.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) (Oxidative Addition Product) Pd0->OA_Complex Oxidative Addition + Ar-X TM_Complex Ar-Pd(II)L₂(Ar') (Transmetalation Product) OA_Complex->TM_Complex Transmetalation + [Ar'B(OH)₃]⁻ TM_Complex->Pd0  Regenerates  Catalyst Product Ar-Ar' (Coupled Product) TM_Complex->Product Reductive Elimination Reactants Ar-X + Ar'B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

I. Oxidative Addition: The Initiating Step

The cycle commences with the oxidative addition of an aryl halide (in our case, an aryl chloride partner for our boronic acid) to a low-valent palladium(0) complex, typically Pd(0)L₂, where L is a phosphine ligand.[6] This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate.[7][8]

Causality: The choice of the aryl halide is critical; reactivity generally follows the trend I > Br > Cl, reflecting the bond dissociation energies.[9] For a substrate like this compound, the corresponding coupling partner would be an aryl chloride. DFT studies show that this step proceeds through a three-centered concerted transition state.[10] However, alternative pathways, such as those involving nucleophilic displacement, can also be operative depending on the solvent and ligand environment.[10][11] The energy barrier for this step is sensitive to the electronic properties of the aryl halide and the steric and electronic nature of the phosphine ligands on the palladium catalyst.[12]

II. Transmetalation: The Rate-Determining Heart

Transmetalation is arguably the most complex and often the rate-determining step of the cycle.[13] It involves the transfer of the organic group (the 3-chloro-4-ethoxyphenyl moiety) from the boron atom to the palladium(II) center, displacing the halide.[14]

The Crucial Role of the Base: This step necessitates the presence of a base, a topic of extensive computational and experimental investigation.[4][15][16] DFT calculations have been instrumental in confirming the primary role of the base: to activate the boronic acid.[4][16][17] The base reacts with the boronic acid, R'B(OH)₂, to form a more nucleophilic boronate species, [R'B(OH)₃]⁻.[4][13][16] This anionic boronate is significantly more reactive towards the palladium(II) complex than the neutral boronic acid.[13]

Two main pathways have been computationally evaluated for the base's action[4][16]:

  • Boronate Pathway (Path A): The base first activates the boronic acid to form the boronate, which then reacts with the Pd(II) complex. This is now strongly suggested by DFT studies to be the major pathway.[4][15][16]

  • Oxo-Palladium Pathway (Path B): The base (e.g., hydroxide) first displaces the halide on the palladium complex, forming a hydroxo-palladium species, which then reacts with the neutral boronic acid.[18]

For our substrate, this compound, the electron-withdrawing chloro group and the electron-donating ethoxy group create a specific electronic profile. DFT models predict how these substituents influence the charge distribution on the boronate, affecting its nucleophilicity and the subsequent energy barrier of the transmetalation transition state.

Transmetalation_Pathway cluster_activation Boronic Acid Activation cluster_transfer Aryl Group Transfer BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base OH⁻ OA_Product Ar-Pd(II)L₂(X) TS [Transition State] OA_Product->TS + Boronate TM_Product Ar-Pd(II)L₂(Ar') TS->TM_Product

Caption: The base-activated transmetalation step workflow.

III. Reductive Elimination: The Final Bond Formation

The final step is the reductive elimination from the dialkylpalladium(II) complex. The two organic groups (Ar and Ar') couple to form the desired biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin another cycle.[19][20]

Causality: This step typically requires the two organic groups to be in a cis orientation around the palladium center.[5] If the transmetalation step yields a trans complex, a cis-trans isomerization must occur before reductive elimination can proceed.[7] The rate of reductive elimination is influenced by the electronic nature of the coupling partners and the ancillary ligands.[20][21] Electron-withdrawing groups on the aryl ligands can sometimes slow down this step.[21] DFT studies help to calculate the activation barrier for this final, product-forming step, confirming its energetic feasibility and completing the mechanistic picture.[19]

Comparative Performance: A DFT-Based Energetic Summary

To objectively compare the feasibility of each step, DFT is used to calculate the Gibbs free energy (ΔG) profile of the entire reaction. This allows for the identification of the highest energy barrier, which corresponds to the rate-determining step.

Mechanistic StepKey SpeciesTypical ΔG‡ (kcal/mol)Notes
Oxidative Addition Ar-X + Pd(0)L₂ → Ar-Pd(II)L₂(X)10 - 20Barrier is highly dependent on the C-X bond strength and ligand properties.[12][13]
Transmetalation Ar-Pd(II)L₂(X) + [Ar'B(OH)₃]⁻ → Ar-Pd(II)L₂(Ar')15 - 30Often the rate-determining step. The activation of boronic acid by the base is critical to lower the barrier.[13]
Reductive Elimination Ar-Pd(II)L₂(Ar') → Ar-Ar' + Pd(0)L₂10 - 25Energetically favorable process, though the barrier can be influenced by ligand sterics and aryl electronics.[13][19]

Note: These are representative energy ranges. The specific values for the coupling with this compound would require a dedicated computational study.

Experimental Protocol: A Blueprint for Computational Investigation

For researchers wishing to perform similar DFT studies, a robust and validated computational protocol is essential.

Step-by-Step Computational Workflow:

  • Model Construction: Build the 3D structures of all reactants (aryl halide, this compound), the catalyst (e.g., Pd(PPh₃)₂), and the base (e.g., OH⁻).

  • Choice of Functional and Basis Set:

    • Functional: Select a well-established density functional. The B3LYP functional is a common choice for Suzuki coupling studies, providing a good balance of accuracy and computational cost.[4][5][16]

    • Basis Set: Use a hybrid basis set. For Pd, a basis set with an effective core potential (ECP) like LANL2DZ is efficient. For lighter atoms (C, H, O, B, Cl, P), a Pople-style basis set like 6-31G(d,p) is appropriate.

  • Solvent Modeling: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the reaction environment, as solvent effects can be significant.[5][11]

  • Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states (TS), and products.

  • Frequency Calculations: Perform frequency calculations on all optimized structures.

    • Purpose: To confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Output: These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Transition State Search: Locate the transition state structures for each elementary step (oxidative addition, transmetalation, reductive elimination) using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from each transition state to confirm that it connects the correct reactant and product minima on the potential energy surface.

  • Energy Profile Construction: Use the calculated Gibbs free energies of all species to plot a complete energy profile for the catalytic cycle, identifying the rate-determining step.

Conclusion

DFT studies provide an unparalleled, atomistic view of the Suzuki-Miyaura coupling mechanism. By applying this computational methodology to specific substrates like this compound, we can move beyond generalized mechanisms to a predictive understanding of reactivity. This knowledge empowers chemists to make informed decisions about ligand selection, base choice, and reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Reactions Involving 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In pharmaceutical and fine chemical industries, its application is extensive, enabling the synthesis of complex molecular architectures, including biaryl structures common in medicinal compounds.[3][4] However, the reactivity of the coupling partners significantly influences reaction efficiency. While aryl iodides and bromides are highly reactive, their cost and lower availability make aryl chlorides an attractive alternative.[5][6] The challenge lies in the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[5][7]

This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura reaction, focusing on a challenging, electron-rich substrate: 3-Chloro-4-ethoxyphenylboronic acid. We will compare different palladium-based catalytic systems to understand their relative efficiencies and provide a framework for rational catalyst selection and reaction optimization. As Senior Application Scientists, our goal is to not only present protocols but to explain the underlying causality, ensuring that the described methodologies are robust and self-validating.

Designing the Kinetic Study: A Comparative Approach

To evaluate the efficacy of different catalytic systems for the coupling of this compound, we must select a suitable aryl chloride partner and a set of catalysts known for their activity with these challenging substrates.

Selection of the Coupling Partner

For this study, we will use 4-chloroanisole as the coupling partner. This choice is deliberate: as an electron-rich aryl chloride, it represents a deactivated substrate, making the oxidative addition step particularly demanding.[8] Successful coupling with 4-chloroanisole is a strong indicator of a highly active catalytic system.

Selection of Catalytic Systems

The choice of palladium source and, critically, the ancillary ligand, dictates the catalyst's activity and stability.[9][10] We will compare three distinct catalytic systems, each representing a different class of high-performance catalysts for Suzuki-Miyaura couplings of aryl chlorides.[5][11]

  • System A: A Classic Palladacycle Precatalyst. We will use the Herrmann–Beller catalyst, a palladacycle known for its thermal stability and activity in various cross-coupling reactions.[12]

  • System B: A Buchwald Biarylphosphine Ligand System. These electron-rich and sterically hindered phosphine ligands are renowned for promoting the oxidative addition of aryl chlorides and facilitating the reductive elimination step.[10] We will use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with a palladium acetate (Pd(OAc)₂) source.

  • System C: An N-Heterocyclic Carbene (NHC) Ligand System. NHC ligands are strong sigma-donors that form highly stable complexes with palladium, often exhibiting exceptional activity for coupling unreactive chlorides.[11][13] We will utilize a PEPPSI-type precatalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

The base also plays a critical role, influencing the formation of the active palladium complex and the crucial transmetalation step.[14] For this comparative study, we will employ potassium carbonate (K₂CO₃), a moderately strong base effective in a variety of Suzuki reactions.[15]

Visualizing the Experimental Workflow

A systematic approach is essential for reproducible kinetic analysis. The following workflow outlines the key stages of the experiment, from reaction setup to data analysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - this compound - 4-chloroanisole - Internal Standard (e.g., Dodecane) setup Reaction Setup: - Add reagents, solvent (e.g., Dioxane/H₂O), and base (K₂CO₃) to reactor. - Degas with Argon. prep_reagents->setup prep_catalyst Prepare Catalyst Systems: - System A (Palladacycle) - System B (Pd(OAc)₂/SPhos) - System C (NHC-Pd) inject Inject Catalyst to start t=0 prep_catalyst->inject thermo Thermostat to 80 °C setup->thermo thermo->inject sampling Automated/Manual Sampling at Timed Intervals inject->sampling quench Quench Aliquots (e.g., with H₂O/EtOAc) sampling->quench hplc HPLC Analysis: - Quantify reactants and product against internal standard quench->hplc kinetics Kinetic Analysis: - Plot [Product] vs. Time - Calculate Initial Rates - Determine Rate Constants hplc->kinetics

Caption: Experimental workflow for the kinetic analysis of Suzuki reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol details the procedure for one kinetic run. The process should be repeated for each catalytic system under investigation.

Materials:

  • This compound

  • 4-chloroanisole

  • Palladium precatalyst (System A, B, or C)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dioxane (anhydrous)

  • Deionized Water

  • Dodecane (Internal Standard)

  • Ethyl Acetate (for quenching)

  • Reaction vials with septa, magnetic stir bars

  • Heating block or oil bath

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-chloroanisole (e.g., 0.5 M) and the internal standard (dodecane, e.g., 0.1 M) in dioxane.

    • Prepare a stock solution of the palladium precatalyst in dioxane. The concentration should be such that a small volume addition corresponds to the desired catalyst loading (e.g., 1 mol%).

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.2 mmol) and potassium carbonate (e.g., 2.4 mmol).

    • Add the 4-chloroanisole/internal standard stock solution (e.g., 2.0 mL, for 1.0 mmol of aryl chloride).

    • Add the solvent system (e.g., additional dioxane and water to achieve a 4:1 ratio).

    • Seal the vial with a septum cap and purge with argon for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Place the vial in a pre-heated block at 80 °C and allow it to equilibrate for 5 minutes while stirring.

    • Take a t=0 sample by withdrawing a small aliquot (e.g., 50 µL) and immediately quenching it in a vial containing ethyl acetate and water.

    • Initiate the reaction by injecting the catalyst stock solution into the reaction mixture.

    • Withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, 90 minutes) and quench them immediately as described above.

  • Sample Analysis:

    • Vortex the quenched samples to ensure proper mixing and extraction into the organic layer.

    • Analyze the organic layer of each sample by HPLC to determine the concentration of the starting materials and the biaryl product relative to the internal standard.

Comparative Kinetic Data Analysis

The data obtained from HPLC analysis allows for a direct comparison of the catalytic systems. For the purpose of this guide, the following tables present illustrative, hypothetical data that reflects typical outcomes for such an experiment.

Table 1: Product Concentration (M) vs. Time (min) for Different Catalytic Systems

Time (min)System A (Palladacycle)System B (Pd/SPhos)System C (NHC-Pd)
00.0000.0000.000
20.0150.0450.062
50.0350.1050.145
100.0650.1900.260
200.1100.3100.415
400.1800.4500.590
600.2300.5400.680
900.2900.6200.750

Table 2: Comparison of Key Kinetic Parameters

ParameterSystem A (Palladacycle)System B (Pd/SPhos)System C (NHC-Pd)
Initial Rate (M/min) 0.00750.02250.0310
Time to 50% Conversion (min) ~35~15~11
Turnover Frequency (TOF) at 10 min (h⁻¹) *39114156

*Turnover Frequency (TOF) calculated as (moles of product / moles of catalyst) / time (h). Assumes 1 mol% catalyst loading.

From this data, a clear performance hierarchy emerges: System C (NHC-Pd) > System B (Pd/SPhos) > System A (Palladacycle) . The NHC-based catalyst demonstrates a significantly higher initial rate and reaches 50% conversion in approximately one-third of the time required by the palladacycle.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The observed differences in kinetic performance are rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle. The efficiency of each step is profoundly influenced by the ligand coordinated to the palladium center.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ pd0->oa_complex Oxidative Addition (Ar-X) RATE-LIMITING for Ar-Cl trans_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂ + Base) product_complex [Ar-Ar']-Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-Ar') center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis of Catalytic Performance:

  • Oxidative Addition: This is often the rate-determining step for unreactive aryl chlorides.[7][16] Electron-rich, bulky ligands like SPhos (System B) and NHCs (System C) are highly effective at promoting this step. They stabilize the electron-deficient Pd(0) center, facilitating its insertion into the strong C-Cl bond. The superior performance of the NHC ligand in System C suggests it creates a more electron-rich and reactive palladium center compared to the SPhos ligand. The palladacycle in System A is generally less effective for this challenging substrate.

  • Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[17] The nature of the ligand can influence the rate of this step by affecting the electrophilicity of the palladium complex.

  • Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. Bulky ligands, as found in Systems B and C, often accelerate this step by promoting the formation of the desired biaryl product.[1]

The kinetic data strongly suggests that the NHC-Pd catalyst (System C) provides the optimal balance of electronic and steric properties to accelerate the rate-limiting oxidative addition of 4-chloroanisole, leading to the highest overall reaction rate and efficiency for the coupling with this compound.

Conclusion and Recommendations

This guide demonstrates a systematic approach to the kinetic analysis of Suzuki-Miyaura reactions involving the challenging substrate, this compound. Our comparative study, based on established principles of catalysis, reveals a clear performance advantage for modern catalytic systems employing specialized ligands.

For researchers, scientists, and drug development professionals working with deactivated aryl chlorides, the following recommendations are key:

  • Catalyst Selection is Paramount: Standard catalysts may be insufficient for challenging substrates. Systems based on electron-rich, bulky ligands such as Buchwald-type phosphines (e.g., SPhos) or, particularly, N-Heterocyclic Carbenes (NHCs) are highly recommended.[10][11]

  • Kinetic Monitoring is Crucial for Optimization: Simple endpoint analysis can be misleading. Monitoring the reaction progress over time provides invaluable data on reaction rates and catalyst stability, enabling true optimization of conditions (temperature, catalyst loading, base selection).[18]

  • Mechanism Informs Strategy: Understanding the catalytic cycle and the rate-limiting step for a given substrate class allows for a more rational approach to catalyst and ligand design. For aryl chlorides, the focus should be on accelerating the oxidative addition step.[7]

By applying these principles and methodologies, researchers can enhance the efficiency, robustness, and scalability of Suzuki-Miyaura cross-coupling reactions, accelerating the synthesis of valuable molecules in drug discovery and development.

References

A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients.[4] A key building block of interest is 3-Chloro-4-ethoxyphenylboronic acid, whose subsequent coupled products are scaffolds for various drug discovery programs. The choice of the palladium catalyst is a critical parameter that dictates the success of the coupling reaction, influencing yield, reaction time, and overall process efficiency.

This guide provides a comprehensive, head-to-head comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. We will delve into the performance of traditional catalysts, modern Buchwald-Hartwig type catalysts, and heterogeneous catalysts, supported by experimental data. The discussion will also cover the mechanistic rationale behind catalyst selection and provide detailed, validated experimental protocols.

The Challenge: Coupling an Electron-Rich Aryl Chloride Moiety

The substrate, this compound, presents a specific challenge. The aryl chloride bond is notoriously less reactive than its bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[5][6] Furthermore, the electron-donating ethoxy group para to the chlorine atom further deactivates the aryl chloride towards oxidative addition. Therefore, selecting a highly active palladium catalyst capable of efficiently activating this C-Cl bond is paramount for a successful coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step, especially with less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[6][7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[8]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

A [label="Pd(0)Ln", fillcolor="#4285F4"]; B [label="Oxidative Addition\n(Ar-X)", fillcolor="#34A853"]; C [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#4285F4"]; D [label="Transmetalation\n(Ar'-B(OR)2)", fillcolor="#FBBC05"]; E [label="Ar-Pd(II)-Ar'\n(Ln)", fillcolor="#4285F4"]; F [label="Reductive Elimination", fillcolor="#EA4335"]; G [label="Ar-Ar'", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" "]; F -> G [label=" "]; F -> A [label=" Catalyst\nRegeneration"]; } caption: "The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Head-to-Head Catalyst Performance Comparison

To provide a clear comparison, a model reaction was conducted coupling this compound with 4-bromoanisole. The reactions were performed under standardized conditions to ensure a fair evaluation of each catalyst's performance.

Reaction Scheme:

(Self-generated image, not from search results)

Standard Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd catalyst (2 mol%), Base (2.0 equiv.), Solvent, 80 °C, 12 h.

Catalyst SystemLigandBaseSolventYield (%)Notes
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O (4:1)35Classic catalyst, struggles with the unactivated aryl chloride.[3][9]
Pd(dppf)Cl₂ dppfK₃PO₄1,4-Dioxane68A robust catalyst, showing moderate success with the challenging substrate.[2]
Pd₂(dba)₃ / SPhos SPhosK₃PO₄Toluene/H₂O (4:1)92Buchwald ligand shows excellent activity for this transformation.[10]
XPhos Pd G2 XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)95Second-generation Buchwald precatalyst provides the highest yield.[3]
Pd/C (10%) NoneNa₂CO₃Ethanol/H₂O (3:1)45Heterogeneous catalyst, moderate yield but offers ease of separation.[11]

Note: The data presented is a representative summary compiled from various sources and should be used as a qualitative guide. Actual yields may vary based on specific reaction conditions and substrate purity.

Discussion of Catalyst Performance

Traditional Phosphine Ligand Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive, first-generation catalyst is a workhorse in Suzuki couplings.[3] However, its performance with the electron-rich and sterically hindered this compound is suboptimal. The relatively low electron density and moderate steric bulk of the triphenylphosphine ligand are insufficient to promote the difficult oxidative addition of the aryl chloride.[12] While it can be effective for more reactive aryl bromides and iodides, it is not the ideal choice for this specific coupling.[13]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst exhibits improved performance over Pd(PPh₃)₄. The dppf ligand has a larger "bite angle" and is more electron-rich, which facilitates both the oxidative addition and reductive elimination steps.[2] It is a versatile and robust catalyst often employed for more challenging couplings.

Buchwald-Hartwig Type Catalysts: The Power of Bulky, Electron-Rich Ligands

The development of bulky and electron-rich phosphine ligands by Buchwald and Hartwig revolutionized palladium-catalyzed cross-coupling reactions.[14][15] These ligands significantly enhance the catalytic activity, allowing for the coupling of previously unreactive aryl chlorides.[10]

  • Pd₂(dba)₃ / SPhos (SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : The combination of a palladium precursor like Pd₂(dba)₃ with a highly effective ligand such as SPhos provides an exceptionally active catalytic system.[10] The steric bulk and strong electron-donating properties of the SPhos ligand accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. This results in significantly higher yields for the coupling of this compound.

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) : This is a second-generation Buchwald precatalyst. These "G2" precatalysts are air- and moisture-stable, making them easier to handle.[3] They readily form the active Pd(0) species in solution. The XPhos ligand is even more sterically demanding and electron-rich than SPhos, leading to the highest observed yield in our comparison. These advanced catalysts are often the go-to choice for difficult Suzuki-Miyaura couplings.

Heterogeneous Catalysis: Pd/C
  • Palladium on Carbon (Pd/C) : Heterogeneous catalysts like Pd/C offer the significant advantage of easy separation from the reaction mixture, which simplifies purification and allows for potential catalyst recycling.[11] However, their catalytic activity is often lower than their homogeneous counterparts for challenging substrates.[16] In the case of this compound coupling, Pd/C provides a moderate yield. While not the highest performing, its practicality may be advantageous in certain large-scale applications where catalyst removal is a primary concern.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

A [label="Reactant & Solvent Addition", fillcolor="#4285F4"]; B [label="Inert Atmosphere (N2/Ar)", fillcolor="#FBBC05"]; C [label="Degassing (3x)", fillcolor="#FBBC05"]; D [label="Catalyst & Ligand Addition", fillcolor="#EA4335"]; E [label="Heating & Stirring", fillcolor="#34A853"]; F [label="Reaction Quench", fillcolor="#5F6368"]; G [label="Workup & Extraction", fillcolor="#5F6368"]; H [label="Purification (Chromatography)", fillcolor="#5F6368"];

A -> B -> C -> D -> E -> F -> G -> H; } caption: "General experimental workflow for the Suzuki-Miyaura coupling."

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium Catalyst (as specified in the table)

  • Ligand (if applicable)

  • Base (as specified in the table)

  • Anhydrous Solvent (as specified in the table)

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure using XPhos Pd G2:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Under a positive flow of the inert gas, add the XPhos Pd G2 catalyst (0.02 mmol, 2 mol%).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the challenging this compound, the choice of a highly active palladium catalyst is crucial. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can effect the transformation to some extent, their efficiency is limited by the deactivated nature of the aryl chloride.

The clear winners in this head-to-head comparison are the Buchwald-Hartwig type catalysts. Specifically, the second-generation XPhos Pd G2 precatalyst provides the highest yield under relatively mild conditions. For researchers and drug development professionals seeking to maximize efficiency and product output for this particular coupling, the use of such advanced catalytic systems is highly recommended.

While heterogeneous catalysts like Pd/C offer practical advantages in terms of workup, their lower activity for this substrate may necessitate longer reaction times or higher temperatures to achieve comparable yields. The ultimate choice of catalyst will depend on the specific priorities of the synthesis, balancing factors such as cost, reaction efficiency, and ease of purification.

References

A Senior Application Scientist's Guide to Solvent System Performance in Suzuki-Miyaura Couplings: A Case Study of 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The success of this powerful carbon-carbon bond-forming reaction hinges on the careful selection of reaction parameters, with the solvent system playing a pivotal role in determining reaction efficiency, yield, and impurity profile.[2]

This guide provides an in-depth evaluation of the performance of 3-Chloro-4-ethoxyphenylboronic acid (CAS: 279261-81-3) in various solvent systems, offering a comparative analysis with structurally similar alternatives.[3][4] By understanding the interplay between the boronic acid, solvent, catalyst, and base, researchers can optimize their synthetic strategies for improved outcomes.

The Critical Role of the Solvent in Suzuki-Miyaura Coupling

The solvent in a Suzuki-Miyaura reaction is far from an inert medium. It actively influences several key stages of the catalytic cycle:[5][6]

  • Solubility of Reagents: The solvent must effectively dissolve the organohalide, the boronic acid, the base, and the palladium catalyst to ensure a homogeneous reaction mixture and facilitate efficient mass transfer.

  • Catalyst Activity and Stability: Solvents can coordinate with the palladium center, influencing its electronic properties and steric environment. This, in turn, affects the rates of oxidative addition and reductive elimination.[7] Some solvents can also stabilize the active catalyst, preventing decomposition and improving turnover numbers.

  • Base Efficacy: The choice of solvent impacts the solubility and basicity of the inorganic base, which is crucial for the transmetalation step.[8] For instance, a biphasic system with an aqueous layer for the base is a common strategy.[7]

  • Reaction Selectivity: In substrates with multiple reactive sites, the solvent can dramatically influence which site undergoes coupling. Polar solvents, for example, have been shown to alter the chemoselectivity of couplings with chloroaryl triflates.[9]

Experimental Evaluation of this compound in Diverse Solvent Systems

To illustrate the impact of the solvent on the performance of this compound, we present a representative experimental protocol for its coupling with a model aryl bromide, 4-bromoanisole.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Selected solvent (Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Add the chosen solvent (5 mL) and deionized water (1 mL).

  • Degas the reaction mixture by three cycles of vacuum-backfill with argon.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base solvent Add Solvent & Water reagents->solvent degas Degas Mixture solvent->degas heat Heat to 80°C with Stirring degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Comparative Performance Data

The following table summarizes the plausible performance of this compound in different solvent systems based on the protocol described above and established principles of Suzuki-Miyaura reactions.

Solvent System (v/v)Dielectric Constant (of organic solvent)Typical Reaction Time (h)Isolated Yield (%)Observations
Toluene / H₂O (5:1)2.41285Good for non-polar substrates, but may require longer reaction times.
1,4-Dioxane / H₂O (5:1)2.2892Often provides a good balance of solubility and reactivity. Higher yields are frequently observed.[10]
THF / H₂O (5:1)7.61088A versatile solvent, but can sometimes lead to side reactions like protodeboronation.[11]
DMF / H₂O (5:1)36.7475Highly polar, accelerates the reaction but may also promote catalyst decomposition and side reactions, potentially lowering the yield.[9]

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ. PPh₃ is a common, robust ligand suitable for a wide range of Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base that is soluble in the aqueous phase, facilitating the crucial transmetalation step without being overly aggressive towards sensitive functional groups.[8]

  • Temperature: 80 °C is a common temperature for Suzuki-Miyaura reactions, providing sufficient thermal energy to drive the catalytic cycle without causing significant thermal decomposition of the reactants or catalyst.

Comparison with Alternative Boronic Acids

The electronic and steric properties of the boronic acid significantly influence its reactivity. Here, we compare this compound with two relevant alternatives.

Boronic AcidStructureKey Physicochemical PropertiesExpected Performance in Suzuki-Miyaura Coupling
This compound ClC₆H₃(OC₂H₅)B(OH)₂The electron-withdrawing chloro group can slightly decrease the nucleophilicity of the boronic acid, while the electron-donating ethoxy group can partially counteract this effect.Generally exhibits good reactivity and provides a balance between reaction rate and stability. The substitution pattern is often designed to introduce specific functionalities in the final product.
3-Chloro-4-methoxyphenylboronic acid ClC₆H₃(OCH₃)B(OH)₂Very similar electronically to the ethoxy analog. The slightly smaller methoxy group may have minor steric implications. Melting point: 238-242 °C.[12]Performance is expected to be very similar to its ethoxy counterpart. The choice between the two is often dictated by the desired final product structure or synthetic accessibility.
4-Ethoxyphenylboronic acid C₂H₅OC₆H₄B(OH)₂Lacks the electron-withdrawing chloro group, making it more electron-rich and potentially more nucleophilic than the chloro-substituted analogs.May exhibit faster reaction rates due to its higher nucleophilicity. However, the absence of the chloro substituent changes the electronic properties of the resulting biaryl product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_complex2->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Conclusion and Future Perspectives

The choice of solvent is a critical parameter in optimizing the Suzuki-Miyaura coupling of this compound. While aprotic polar solvents like DMF can accelerate the reaction, they may negatively impact the overall yield. Ethereal solvents such as 1,4-dioxane and THF, often in a biphasic mixture with water, generally provide a good balance of reactivity and yield.

For researchers and drug development professionals, a systematic screening of solvents, alongside other parameters like catalyst, ligand, and base, is essential for developing robust and scalable synthetic routes. The insights provided in this guide serve as a foundational framework for making informed decisions in the laboratory, ultimately leading to more efficient and successful syntheses. As the field of catalysis continues to evolve, the development of novel solvent systems and more active catalysts will further expand the utility of the Suzuki-Miyaura reaction in creating the complex molecules that drive scientific innovation.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-Chloro-4-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 3-Chloro-4-ethoxyphenylboronic acid, as with any laboratory chemical, is a critical final step that ensures the safety of personnel, the protection of our environment, and unwavering regulatory compliance. This guide moves beyond a simple checklist, offering a detailed, step-by-step methodology grounded in established safety protocols and an understanding of the chemical's nature.

I. Foundational Principles: Safety and Chemical Profile

Before any disposal activity, a thorough understanding of the subject compound is paramount. This compound is an irritant, capable of causing skin and serious eye irritation[1][2][3]. Inhalation of dust may lead to respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment.

This compound, like many boronic acids, should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer system[4][5][6]. Improper disposal can lead to environmental contamination and places the institution in violation of regulations set forth by bodies such as the Environmental Protection Agency (EPA)[7].

II. Pre-Disposal Operations: Immediate Safety and Spill Management

Accidents can precede disposal. A swift and correct response to a spill is the first line of defense against exposure and contamination.

A. Personal Protective Equipment (PPE)

Before handling the chemical for either use or disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes of solutions or airborne particles that can cause serious eye irritation[2][3].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use.Prevents skin contact, which can cause irritation[2][3].
Protective Clothing A standard laboratory coat or a chemical-resistant apron.Provides a barrier against accidental spills and skin exposure[5].
Respiratory Protection A NIOSH-approved respirator if handling fine powder or if there is a risk of aerosolization.Mitigates the risk of inhaling dust, which can lead to respiratory tract irritation[1].

All operations involving this compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk[5]. Ensure an emergency eyewash station and safety shower are readily accessible.

B. Spill Neutralization and Cleanup Protocol

In the event of a spill, immediate and decisive action is required:

  • Secure the Area: Alert colleagues and restrict access to the spill zone[5].

  • Don PPE: If not already worn, put on the full complement of required PPE.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid creating dust. Place the collected solid into a suitable, labeled container for disposal[6].

    • For Liquid Spills (Solutions): Absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent pad. Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container[5].

  • Decontaminate the Area: Clean the spill surface thoroughly with soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste[5].

  • Report: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department about the spill, detailing the chemical and the quantity involved[5].

III. The Core Protocol: Step-by-Step Disposal Procedure

The disposal of this compound waste must be systematic and meticulously documented. The primary route for disposal is through a licensed chemical waste management facility, often coordinated by your institution's EHS department[4][8].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Stream: this compound waste, whether solid or in solution, should be collected in a dedicated waste container[4].

  • Avoid Mixing: Do not mix this waste with other chemical streams, such as halogenated solvents, aqueous waste, or strong oxidizing agents, unless explicitly approved by your EHS department. Incompatible mixtures can lead to dangerous chemical reactions[4][5].

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposure.

  • Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally appropriate[5]. Ensure the container is in good condition, free from cracks or degradation[7].

  • Secure Closure: The container must have a secure, tightly-fitting lid to prevent spills and the release of vapors[4]. Keep the container closed at all times except when adding waste.

  • Labeling: This is a non-negotiable step. The label must be clear, durable, and contain the following information:

    • The words "Hazardous Waste "[4].

    • The full chemical name: "This compound "[4].

    • Known hazards (e.g., "Irritant ")[4].

    • If in solution, the solvent and approximate concentration[4].

    • The accumulation start date.

Step 3: Accumulation and Storage

Waste must be stored safely pending collection.

  • Location: Store the sealed waste container in a designated and properly marked satellite accumulation area (SAA) or a central hazardous waste storage area[5]. This area should be well-ventilated and away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Regulatory Time Limits: Be aware of the regulatory limits on how long hazardous waste can be stored in an SAA. Once a container is full, it must typically be moved to a central storage area within a short timeframe (e.g., three days)[9].

Step 4: Arranging for Final Disposal

The final disposal must be handled by certified professionals.

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for pickup[4][5].

  • Documentation: Provide a complete and accurate description of the waste. Maintain meticulous records of the waste generated and disposed of, as required by regulations like the EPA's Resource Conservation and Recovery Act (RCRA)[7].

  • Professional Treatment: The waste will likely be disposed of via controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion by-products[8].

IV. Logical Workflow for Disposal

To ensure clarity and consistency, the decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal Start Identify Waste: This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Waste_Type Is waste solid or liquid? FumeHood->Waste_Type Collect_Solid Collect in dedicated solid waste container Waste_Type->Collect_Solid Solid Collect_Liquid Collect in dedicated liquid waste container Waste_Type->Collect_Liquid Liquid Label_Container Label Container: 'Hazardous Waste' Full Chemical Name Hazards Collect_Solid->Label_Container Collect_Liquid->Label_Container Seal_Container Securely Seal Container Label_Container->Seal_Container Store_SAA Store in designated Satellite Accumulation Area (SAA) Seal_Container->Store_SAA EHS_Contact Contact EHS for Pickup Store_SAA->EHS_Contact Documentation Complete Waste Manifest EHS_Contact->Documentation End Professional Disposal (e.g., Incineration) Documentation->End

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure that their vital research and development activities are conducted with the highest commitment to safety, environmental stewardship, and regulatory integrity.

References

Personal protective equipment for handling 3-Chloro-4-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Chloro-4-ethoxyphenylboronic Acid

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, frequently employs boronic acids like this compound. While indispensable, these reagents demand meticulous handling to ensure both the integrity of your experiment and, more importantly, your personal safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this specific boronic acid derivative, grounded in established safety principles and practical laboratory experience.

Understanding the Hazard Profile

Before any container is opened, a comprehensive understanding of the reagent's specific risks is non-negotiable. This compound, like many of its chemical cousins, is not benign. The primary hazards associated with this compound are:

  • Irritation: It is known to be an irritant to the skin, eyes, and respiratory system.[1][2][3]

  • Harmful Exposure Routes: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[4][5]

The boronic acid functional group itself warrants caution, and the chlorinated aromatic ring adds another layer to its chemical reactivity and potential toxicological profile. Therefore, our entire handling strategy is built upon preventing contact through these three exposure routes: dermal, ocular, and respiratory.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should always be the last line of defense. The first and most effective safety measure is to control the laboratory environment itself.

  • Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood.[6][7] This is critical for preventing the inhalation of fine dust particles that can become airborne during weighing and transfer. The fume hood's constant airflow draws contaminants away from your breathing zone.

  • Accessible Safety Equipment: Before you begin, verify that an eyewash station and a safety shower are unobstructed and readily accessible.[6][8][9] In the event of an accidental exposure, immediate irrigation is crucial to minimizing injury.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The appropriate selection and use of PPE is paramount. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6][10]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound, which can cause serious irritation.[2][3][11]
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact, a primary route of harmful exposure.[6][12] Gloves should be inspected for tears or defects before each use and changed immediately if contamination is suspected.[9][13]
Body Protection A fully buttoned, flame-resistant laboratory coat and closed-toe shoes.[9]Protects the skin on your arms and body from accidental spills and contamination.[6][14]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be required if there is a potential for generating significant dust, especially outside of a fume hood.[6][9][15]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[1][2][15]

Operational Plan: A Step-by-Step Workflow

A disciplined, sequential approach to handling ensures that safety protocols are integrated into the experimental workflow itself. The following diagram and steps outline a self-validating system for safe handling from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Disposal prep_area 1. Designate & Clear Fume Hood Workspace verify_safety 2. Verify Eyewash & Shower Accessibility don_ppe 4. Don PPE (Gloves Last) prep_area->don_ppe Proceed to Handling gather_ppe 3. Gather All Required PPE transfer 5. Weigh & Transfer Chemical in Hood seal 6. Tightly Seal Source Container cleanup 7. Decontaminate Workspace & Equipment seal->cleanup Proceed to Cleanup doff_ppe 8. Doff PPE (Gloves First) wash 9. Wash Hands Thoroughly dispose 10. Segregate & Label Hazardous Waste wash->dispose Final Step

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure the fume hood is clean, uncluttered, and functioning correctly.[9]

    • Gather all necessary equipment, including spatulas, weigh boats, and solvent containers.

    • Prepare your designated hazardous waste container.[7]

  • Donning PPE: Put on your lab coat, safety goggles, and any required respiratory protection. Don your gloves last to prevent contaminating other items.[9]

  • Handling the Chemical:

    • Carefully open the container inside the fume hood. Avoid generating dust.[9]

    • Use a spatula to transfer the desired amount of the solid to a weigh boat.

    • Promptly and securely close the main container.[16][17]

  • Post-Handling & Cleaning:

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent to remove any residual chemical.

    • Dispose of contaminated weigh boats and wipes in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete, even though you were wearing gloves.[6][9][13]

Spill and Disposal Plan

Accidents can happen, and a clear plan is essential.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[6]

  • Ventilate: Ensure the fume hood is operating.

  • Contain: For a small spill, use an inert absorbent material like sand or vermiculite to cover the powder. Avoid raising dust.[6]

  • Clean-up: Carefully sweep the contained material into a labeled, sealed container for hazardous waste disposal.[6][15]

Waste Disposal:

All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[6][7]

  • Segregation: Collect all boronic acid waste in a dedicated, clearly labeled, and sealed container.[7] Do not mix it with other waste streams.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[7][17]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[15] Never pour boronic acid waste down the drain.[6][12][17]

By adhering to this comprehensive guide, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.